Tetraamminecopper(2+) sulfate
Description
Properties
CAS No. |
14283-05-7 |
|---|---|
Molecular Formula |
CuH12N4O4S |
Molecular Weight |
227.73 g/mol |
IUPAC Name |
copper;azane;sulfate |
InChI |
InChI=1S/Cu.4H3N.H2O4S/c;;;;;1-5(2,3)4/h;4*1H3;(H2,1,2,3,4)/q+2;;;;;/p-2 |
InChI Key |
MJIHMGIXWVSFTF-UHFFFAOYSA-L |
SMILES |
[NH2-].[NH2-].[NH2-].[NH2-].OS(=O)(=O)O.[Cu+2] |
Canonical SMILES |
N.N.N.N.[O-]S(=O)(=O)[O-].[Cu+2] |
Origin of Product |
United States |
Foundational & Exploratory
Physical and chemical properties of tetraamminecopper(II) sulfate
This technical guide provides an in-depth analysis of Tetraamminecopper(II) Sulfate, structured for researchers and scientists.
Chemical Identity:
Executive Summary
Tetraamminecopper(II) sulfate is a quintessential coordination complex serving as a high-fidelity model for
Molecular Architecture & Crystallography
The defining feature of tetraamminecopper(II) sulfate is its coordination geometry, which deviates from a perfect octahedron due to the Jahn-Teller effect .
-
Coordination Sphere: The copper(II) center is coordinated by four ammonia ligands in a square planar arrangement and one water molecule at the apical position, forming a square pyramidal geometry (
idealized symmetry).[2] -
Jahn-Teller Distortion: As a
system, the orbitals are unevenly occupied ( or vice versa). To lower the total energy, the complex undergoes axial elongation. The Cu-N bonds (equatorial) are significantly shorter (~2.04 Å) than the Cu-O bond (axial, ~2.33–2.60 Å). -
Crystal System: The complex crystallizes in the Orthorhombic system with space group Pnma .[2]
Structural Logic Diagram
The following diagram illustrates the orbital splitting causality leading to the observed geometry.
Caption: Logical progression of electronic states leading to the observed square pyramidal geometry.
Physicochemical Profile
The following data aggregates key physical properties relevant for handling and characterization.
| Property | Value | Context/Notes |
| Formula Weight | 245.75 g/mol | Monohydrate form |
| Appearance | Deep Blue-Violet Crystals | Characteristic of |
| Solubility | ~18.5 g/100 mL ( | High water solubility; insoluble in ethanol |
| Magnetic Moment | Consistent with S=1/2 (one unpaired electron) | |
| Density | 1.81 g/cm³ | Solid state |
| Thermal Stability | Decomposes >120°C | Loses |
Spectroscopic Characterization
Reliable identification relies on a multi-modal spectroscopic approach.
UV-Visible Spectroscopy[4]
-
Primary Feature: A broad absorption band at
nm . -
Mechanism: This corresponds to
transitions within the split -orbitals (specifically and ). -
Diagnostic Value: The shift from 800 nm (hexaaquacopper(II)) to 610 nm confirms the substitution of weak-field
ligands by stronger-field ligands.
Electron Paramagnetic Resonance (EPR)
EPR provides definitive proof of the electronic ground state and geometry.
-
Signal: Anisotropic signal characteristic of an axial symmetry.
-
Parameters:
- [4]
-
Interpretation: The relationship
confirms the unpaired electron resides in the orbital, validating the elongated square pyramidal/planar geometry.[4]
Infrared Spectroscopy (FTIR)
- : 3100–3300 cm⁻¹ (Ammonia stretches).[2][4]
- : ~420 cm⁻¹ (Metal-ligand bond formation).[2]
- : ~980–1100 cm⁻¹ (Sulfate anion modes).
Synthesis & Purification Protocol
This protocol emphasizes the chemical causality required to avoid common impurities (e.g.,
Critical Mechanism
-
Ligand Exchange: Ammonia acts as a stronger Lewis base than water, displacing it from the coordination sphere.
-
Solubility Switch: The complex is soluble in water but insoluble in ethanol. Adding ethanol lowers the dielectric constant of the solvent mixture, forcing precipitation.
-
pH Control: Excess ammonia is strictly required to prevent the precipitation of copper(II) hydroxide (
). The high concentration of drives the equilibrium toward the soluble ammine complex.
Experimental Workflow
Caption: Step-by-step synthesis workflow highlighting critical control points (red).
Detailed Procedure
-
Dissolution: Dissolve 5.0 g of finely ground
in 5-10 mL of distilled water. Heat gently if necessary, but do not boil. -
Complexation: In a fume hood, slowly add concentrated ammonia (15 M) with stirring.
-
Observation: A pale blue precipitate (
) will form initially. -
Action: Continue adding ammonia until the precipitate completely redissolves to form a clear, deep purple-blue solution. This indicates complete conversion to
.
-
-
Crystallization: Slowly add 10-15 mL of 95% ethanol down the side of the beaker. Do not stir immediately; allow the ethanol to layer. Then, gently mix to induce crystallization.
-
Isolation: Cool in an ice bath for 15 minutes. Filter the dark blue needles via vacuum filtration.
-
Purification: Wash the crystals with small portions of cold ethanol/ammonia mixture (1:1) to remove unreacted sulfate, followed by pure ethanol to facilitate drying.
Reactivity & Thermal Analysis
The thermal decomposition of tetraamminecopper(II) sulfate is a stepwise process, useful for generating specific copper oxides or sulfates.
Decomposition Pathway:
-
~100°C - 120°C: Loss of lattice water and apical water.
[1] -
~120°C - 200°C: Stepwise loss of ammonia ligands.
-
>650°C: Decomposition of the sulfate anion.
References
-
Synthesis and Characterization: BenchChem. Tetraamminecopper(II) Sulfate: Structure and Synthesis. Retrieved from
-
Crystallography: Mazzi, F. (1955).[5] The crystal structure of cupric tetrammine sulfate monohydrate. Acta Crystallographica. Retrieved from
-
Spectroscopy (EPR/UV-Vis): EPR Spectroscopy of Cu(II) Complexes: Prediction of g-Tensors. MDPI.[2] Retrieved from
-
Thermal Analysis: Mettler Toledo. Thermal Decomposition of Copper Sulfate Pentahydrate (Comparative Baseline). Retrieved from
-
General Properties: National Institutes of Health. Cupric Sulfate, Ammoniated. PubChem. Retrieved from
Sources
Technical Guide: Solubility and Stability of Tetraamminecopper(II) Sulfate in Aqueous Systems
Executive Summary
Tetraamminecopper(II) sulfate monohydrate (
This guide moves beyond basic solubility tables to address the operational solubility required for synthesis and application. It details the thermodynamic drivers (formation constants), the kinetic factors of precipitation, and a validated protocol for synthesizing high-purity crystalline material.
Part 1: Theoretical Framework & Solubility Mechanisms
To understand the solubility of this complex, one must first understand the competition at the metal center. In pure water, the complex is thermodynamically unstable without excess ammonia due to hydrolysis.
Ligand Exchange Equilibrium
When copper(II) sulfate dissolves in water, it forms the hexaaqua complex:
Adding ammonia (
The Critical Insight: The solubility of the solid salt depends heavily on the pH and free ammonia concentration. In neutral water, the equilibrium shifts left, leading to the precipitation of copper(II) hydroxide (
Thermodynamic Stability
The driving force for the solubility and formation of the deep blue complex is the high formation constant (
Table 1: Stepwise Stability Constants for Cu(II)-Ammonia Complexes
| Step | Reaction | Log K | Cumulative ( |
| 1 | 4.1 | 4.1 | |
| 2 | 3.5 | 7.6 | |
| 3 | 2.9 | 10.5 | |
| 4 | 2.1 | 12.6 (Overall) |
Note: The formation of the penta- and hexa-ammine complexes is thermodynamically unfavorable in aqueous solution due to the Jahn-Teller distortion.
Part 2: Solubility Data Profile
The following data aggregates experimental values for operational use. Note the drastic difference between aqueous and organic solvent solubility, which is the basis for isolation protocols.
Table 2: Solubility Profile of Tetraamminecopper(II) Sulfate
| Solvent System | Solubility (Approx.) | Visual Characteristic | Mechanism |
| Water (pH 7) | Unstable* | Turbid / Light Blue ppt | Hydrolysis to |
| Water + Excess | High (>18.5 g/100mL) | Deep Blue / Clear | Stable Complex Formation |
| Ethanol (95%) | Insoluble | Blue Precipitate | Dielectric Constant Reduction |
| Acetone | Insoluble | Blue Precipitate | Anti-solvent effect |
-
In pure water, the complex decomposes. The value of 18.5 g/100mL (at 21.5°C) cited in literature refers to the saturation limit before precipitation, assuming the presence of stabilizing ammonia.
Part 3: Synthesis & Solubilization Protocol
Expertise & Experience: The most common failure mode in preparing this solution is insufficient ammonia, leading to persistent copper hydroxide turbidity. The second failure mode is "oiling out" during ethanol addition due to rapid thermal gradients.
Reagents
-
Copper(II) Sulfate Pentahydrate (
): Analytical Grade. -
Ammonium Hydroxide (
): Concentrated (28-30% ). -
Ethanol (
): 95% or absolute (cold).
Step-by-Step Methodology
-
Dissolution: Dissolve 5.0 g of finely ground
in 15 mL of distilled water.-
Validation: Solution should be clear and pale blue.
-
-
Ammonolysis (The Critical Step): Slowly add concentrated
dropwise with constant stirring.-
Observation: A light blue precipitate (
) will form initially.[1] -
Action: Continue adding ammonia until the precipitate completely redissolves , forming a deep, intense violet-blue solution.
-
Why: You must push the equilibrium past the hydroxide phase into the tetraammine phase (Le Chatelier’s Principle).
-
-
Crystallization via Anti-Solvent: Slowly layer 15 mL of cold ethanol over the blue solution. Do not mix immediately. Let it sit for 5 minutes, then stir gently.
-
Mechanism:[2] Ethanol lowers the dielectric constant of the solvent mixture, making the ionic lattice energy dominant over solvation energy, forcing precipitation.
-
-
Isolation: Vacuum filter the dark blue crystals. Wash with a small amount of ethanol/ammonia mixture (1:1).
-
Drying: Air dry. Do not heat, as the complex will lose ammonia and revert to
.
Workflow Visualization
Figure 1: Validated synthesis and solubilization workflow showing the critical transition from hydroxide precipitate to soluble amine complex.
Part 4: Stability & Analytical Validation
Spectroscopic Validation (UV-Vis)
To confirm the presence of the tetraammine species in solution, perform UV-Vis spectroscopy.
-
Expected Peak:
nm. -
Interpretation: This absorption is due to d-d transitions (
). The shift from 800 nm (aqua complex) to 610 nm (ammine complex) confirms the stronger field strength of ammonia ligands (Spectrochemical Series).
Storage and Decomposition
The solid is stable in dry air but will slowly lose ammonia in humid conditions or if heated, forming basic copper sulfates.
-
Storage: Store in a tightly sealed container, preferably with a small vial of ammonium carbonate to maintain an ammonia-rich atmosphere.
Equilibrium State Diagram
The following diagram illustrates the chemical species present at varying ammonia concentrations, serving as a guide for troubleshooting solubility issues.
Figure 2: Speciation diagram highlighting the narrow solubility window dependent on ammonia concentration and pH.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 61513, Tetraamminecopper(II) sulfate monohydrate. Retrieved from [Link]
- Horn, D. & Weiss, A. (1979).Solubility equilibrium of copper(II) sulfate in ammonia-water mixtures. Journal of Chemical & Engineering Data.
- Mendham, J., et al. (2000).Vogel's Textbook of Quantitative Chemical Analysis (6th ed.). Pearson Education.
- Housecroft, C. E., & Sharpe, A. G. (2018).Inorganic Chemistry (5th ed.). Pearson. (Source for Ligand Field Theory and Spectrochemical Series).
- Shakhashiri, B. Z. (1983).Chemical Demonstrations: A Handbook for Teachers of Chemistry, Vol. 1. University of Wisconsin Press. (Source for synthesis protocol and color change mechanisms).
Sources
Molecular geometry of the tetraamminecopper(II) ion
An In-Depth Technical Guide to the Molecular Geometry of the Tetraamminecopper(II) Ion
Abstract
The tetraamminecopper(II) ion, [Cu(NH₃)₄]²⁺, is a cornerstone complex in the study of coordination chemistry. Renowned for its vibrant deep blue-violet color, its structural analysis provides a quintessential illustration of the interplay between electronic configuration, bonding theory, and molecular geometry.[1] This guide offers a comprehensive examination of the tetraamminecopper(II) ion, moving from its synthesis to its detailed structural elucidation through experimental techniques and theoretical principles. We will explore why this seemingly simple tetra-coordinate species deviates from a tetrahedral geometry, adopting a structure dictated by the profound electronic consequences of the central copper(II) ion. This analysis serves as an authoritative resource for researchers and professionals requiring a deep, mechanistic understanding of this classic coordination complex.
Introduction: Beyond Simple Geometries
The tetraamminecopper(II) cation is a classic coordination complex that serves as a fundamental example in inorganic chemistry to illustrate principles of coordination theory, ligand field theory, and the Jahn-Teller effect.[1] While often written as [Cu(NH₃)₄]²⁺, in aqueous solution and in many of its crystalline salts, the coordination sphere is typically completed by one or two water molecules. This results in more accurate formulations such as tetraammineaquacopper(II), [Cu(NH₃)₄(H₂O)]²⁺, or tetraamminediaquacopper(II), [Cu(NH₃)₄(H₂O)₂]²⁺.[1][2]
The central scientific intrigue of this ion lies in its geometry. The central copper atom is in the +2 oxidation state (Cu(II)), which corresponds to a d⁹ electronic configuration.[1][3] This non-symmetrical electron arrangement in the d-orbitals is the critical factor that precludes a simple tetrahedral or a perfect octahedral geometry, mandating a structural distortion that has significant spectroscopic and chemical consequences.
Synthesis of the Tetraamminecopper(II) Complex
The preparation of a stable salt of the tetraamminecopper(II) ion, typically tetraamminecopper(II) sulfate monohydrate ([Cu(NH₃)₄]SO₄·H₂O), is a foundational laboratory procedure that demonstrates key principles of coordination and precipitation chemistry.
Causality in Experimental Design
The synthesis is not merely a mixing of reagents; each step is deliberate. The process involves a ligand exchange reaction where the water molecules coordinated to the copper(II) ion in copper(II) sulfate pentahydrate are displaced by ammonia molecules.[4]
-
Use of Excess Ammonia: Concentrated ammonia is used in large excess to shift the equilibrium of the ligand exchange reaction far to the right, ensuring the complete formation of the tetraammine complex in accordance with Le Chatelier's Principle.[5]
-
Precipitation with Ethanol: The tetraamminecopper(II) sulfate salt is soluble in water but significantly less soluble in ethanol. The addition of ethanol reduces the polarity of the solvent, forcing the ionic complex to precipitate out of the solution, allowing for its isolation.[2][5]
Experimental Protocol: Synthesis of [Cu(NH₃)₄]SO₄·H₂O
This protocol describes a standard laboratory synthesis of tetraamminecopper(II) sulfate monohydrate.
-
Dissolution: Weigh approximately 5 g of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) and dissolve it in a minimal amount of distilled water (approx. 10-15 mL) in a beaker with gentle stirring. Gentle heating can be applied to aid dissolution, but the solution must be cooled to room temperature before proceeding.[5][6]
-
Complexation (in a Fume Hood): Slowly and with constant stirring, add 5 mL of concentrated (15 M) aqueous ammonia.[6] Initially, a light blue precipitate of copper(II) hydroxide will form.[5] Continue adding ammonia until this precipitate redissolves to form a clear, deep blue-violet solution, indicating the formation of the [Cu(NH₃)₄]²⁺ complex.[5]
-
Precipitation: With continued stirring, slowly add 25 mL of ethanol. The deep blue crystalline product will begin to precipitate.[5]
-
Crystallization: Cool the mixture in an ice bath for 10-15 minutes to maximize crystal formation and yield.[5]
-
Isolation: Set up a Büchner funnel for vacuum filtration. Wet the filter paper with a small amount of ethanol to ensure a good seal. Filter the crystalline product and wash the crystals with small portions of a cooled 1:1 mixture of concentrated ammonia and ethanol to remove soluble impurities.[5]
-
Drying: Continue to draw air through the funnel to partially dry the crystals. Then, transfer the filter paper and crystals to a watch glass and allow them to air dry completely.
Synthesis and Characterization Workflow
The logical flow from starting materials to final analysis is crucial for reproducible results.
Caption: Experimental workflow for the synthesis and characterization of the tetraamminecopper(II) ion.
Experimental Determination of Molecular Geometry
While theoretical models can predict geometry, experimental verification is the cornerstone of scientific integrity.
X-ray Crystallography: The Definitive Structure
Single-crystal X-ray diffraction provides unambiguous proof of the solid-state structure. Studies on salts like tetraamminecopper(II) sulfate monohydrate have confirmed that the complex cation is [Cu(NH₃)₄(H₂O)]²⁺.[2] The geometry is not square planar in isolation but is best described as square pyramidal .[2][3] In other cases, such as in aqueous solution with sufficient water, a tetragonally distorted octahedral geometry, [Cu(NH₃)₄(H₂O)₂]²⁺, is observed.[7][8]
In this common distorted octahedral arrangement, the four ammonia ligands occupy the equatorial positions, forming a square plane around the copper ion, while two water molecules occupy the elongated axial positions.[7]
| Parameter | [Cu(NH₃)₄(H₂O)]²⁺ (Solid State)[2] | [Cu(NH₃)₄(H₂O)₂]²⁺ (Aqueous Solution)[8] |
| Geometry | Square Pyramidal | Distorted Octahedral |
| Equatorial Cu-N distance | ~210 pm (2.10 Å) | 203 pm (2.03 Å) |
| Axial Cu-O distance | ~233 pm (2.33 Å) | 233 pm (2.33 Å) |
| Table 1. Representative bond lengths for the tetraamminecopper(II) cation determined by X-ray methods. |
Spectroscopic Corroboration
Spectroscopic techniques provide powerful, indirect evidence of the molecular geometry by probing the electronic structure of the complex. The spectroscopic properties are a direct consequence of the d⁹ configuration and the resulting distortion.[1]
-
UV-Visible Spectroscopy: The deep blue color is due to a broad absorption band in the visible region (~600 nm), corresponding to the energy required to promote the unpaired d-electron. The Jahn-Teller distortion splits the d-orbital energy levels, and the broadness of the spectral band is a hallmark of this effect.[1][9]
-
Electron Paramagnetic Resonance (EPR) Spectroscopy: As a d⁹ system with one unpaired electron, the complex is paramagnetic. EPR spectroscopy confirms this and, more importantly, reveals anisotropic g-values.[1] This anisotropy is direct evidence of a non-symmetrical (i.e., distorted) electronic environment, ruling out a perfectly octahedral or tetrahedral geometry.
Theoretical Framework: The Jahn-Teller Effect
The observed geometry of the tetraamminecopper(II) ion is a classic manifestation of the Jahn-Teller effect, a fundamental principle in coordination chemistry.
d-Orbital Splitting in an Octahedral Field
To understand the distortion, we must first consider a hypothetical, undistorted octahedral complex. According to Crystal Field Theory, the five degenerate d-orbitals of the free Cu(II) ion are split into two energy levels by the electrostatic field of the six ligands: a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg set (dz², dx²-y²). For a d⁹ ion like Cu(II), the electron configuration would be (t₂g)⁶(eg)³.[10]
Caption: d-orbital energy splitting due to Jahn-Teller tetragonal distortion.
Conclusion
The molecular geometry of the tetraamminecopper(II) ion is a powerful case study in the principles of coordination chemistry. Its structure is not the simple tetrahedron one might predict from its formula but is instead a direct consequence of the d⁹ electronic configuration of the central Cu(II) ion. Experimental data from X-ray crystallography and spectroscopy definitively show a distorted geometry, either square pyramidal or, more commonly, a tetragonally elongated octahedron, as in [Cu(NH₃)₄(H₂O)₂]²⁺. [7][8]This observed structure is perfectly rationalized by the Jahn-Teller theorem, which predicts such a distortion to remove electronic degeneracy and achieve a lower energy state. The synergy between robust experimental evidence and elegant theoretical models provides a complete and satisfying understanding of this fascinating and foundational complex ion.
References
-
Scribd. (n.d.). Synthesis of Tetraamminecopper(II) Sulfate. Retrieved from [Link]
-
Chabera, N., Ahmed, M., & Getso, M. I. (2020). Synthesis, Spectroscopy Study of Copper (II) Sulphate Pentahydrate, Tetra-Amminocopper (II) Sulphate and Bis-Ethylenediamine Copper (II) Sulphate in the Catalytic Reduction of Nitrophenol Derivatives. International Journal of Scientific Engineering and Science, 4(9), 23-29. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Syntheses and spectral studies of copper ii sulphate complex with furancarbamide, benzoic acid hydrazaide. Retrieved from [Link]
-
Labguider. (2022, March 28). Synthesis of Tetraamminecopper(iI) Sulphate Monohydrate. Retrieved from [Link]
-
vibzz lab. (2022, July 27). tetraamine Copper Sulfate crystals preparation [Video]. YouTube. Retrieved from [Link]
- Google Patents. (n.d.). Method of production of monohydrate of tetraammine copper (ii) sulfate.
-
Wikipedia. (n.d.). Tetraamminecopper(II) sulfate. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015, July 23). Why is tetraamminecopper(II) a square planar and not a tetrahedral species?. Retrieved from [Link]
-
Quora. (2016, April 28). How will you explain the shape of tetraamminecopper(ii) ion?. Retrieved from [Link]
-
ResearchGate. (2023, October 20). The CCDC Database of Crystal Structures of Tetraamminecopper (II) [Cu(NH3)4]2+: Complicated Geometry of a Well-Known Complex Ion. Retrieved from [Link]
-
Reddit. (2014, April 16). What is the geometry of [Cu(Cl)4]2- and [Cu(NH3)4]2+ complexes? (Both in water)? Any reference?. Retrieved from [Link]
-
Quora. (2021, November 4). What are structural representations of Cu(NH3)4(H2O)2+ and Fe(C2O4)33–?. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, November 3). 5.8: Jahn-Teller Effect. Retrieved from [Link]
-
Ohtaki, H., & Maeda, M. (1974). X-Ray Diffraction Studies on the Structures of Tetra- and Higherammine Complexes of Copper(II) Ion in Aqueous Solution. Bulletin of the Chemical Society of Japan, 47(9), 2197-2201. Retrieved from [Link]
-
Wikipedia. (n.d.). Jahn–Teller effect. Retrieved from [Link]
-
BYJU'S. (n.d.). Overview of Crystal Field Theory. Retrieved from [Link]
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- 2. Tetraamminecopper(II) sulfate - Wikipedia [en.wikipedia.org]
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- 6. youtube.com [youtube.com]
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- 8. academic.oup.com [academic.oup.com]
- 9. Jahn–Teller effect - Wikipedia [en.wikipedia.org]
- 10. quora.com [quora.com]
Advanced Synthesis and Characterization of Tetraamminecopper(II) Sulfate
A Technical Guide for Metallodrug Precursor Development
Executive Summary
The synthesis of Tetraamminecopper(II) Sulfate Monohydrate ,
This guide moves beyond basic textbook preparations, offering a rigorous, thermodynamically grounded protocol designed to maximize yield and purity. It addresses the critical challenge of ligand competition between water and ammonia and provides a self-validating analytical framework.
Theoretical Framework: Ligand Field & Thermodynamics
The Ligand Exchange Mechanism
The formation of the tetraammine complex is a stepwise substitution reaction where ammonia (
The reaction proceeds through an intermediate precipitation of copper(II) hydroxide, which must be redissolved by excess ammonia. The driving force is the Chelate Effect (entropy) and the higher basicity of ammonia (enthalpy).
Global Reaction:
Thermodynamic Stability
The stability of the complex is dictated by the stepwise formation constants (
| Step | Reaction | Log K (approx) |
| 1 | 4.1 | |
| 2 | 3.5 | |
| 3 | 2.9 | |
| 4 | 2.1 | |
| Overall | Cumulative Stability Constant ( | ~12.6 - 13.0 |
Implication for Protocol: The reaction requires a significant stoichiometric excess of ammonia to drive the equilibrium fully to the tetraammine species and prevent the formation of mixed hydroxo-species.
Reaction Pathway Diagram
Figure 1: Stepwise reaction pathway from aquo-ion to crystalline ammine complex.
Experimental Protocol
Safety Warning: Concentrated ammonia (15 M) is corrosive and releases toxic fumes. All operations must be performed in a fume hood . Copper salts are toxic to aquatic life; dispose of waste accordingly.
Reagents & Equipment
-
Copper(II) Sulfate Pentahydrate (
): 5.0 g (High Purity/ACS Grade). -
Concentrated Ammonia (
): 10 mL (approx. 15 M). -
Ethanol (95% or Absolute): 20 mL (Chilled).
-
Glassware: 100 mL beaker, graduated cylinders, Büchner funnel, vacuum flask.
Step-by-Step Methodology
Step 1: Solubilization
Dissolve 5.0 g of finely ground
-
Why: Minimizing initial water volume maximizes the yield during the ethanol precipitation step.
Step 2: Ligand Exchange (The Critical Step)
Slowly add concentrated ammonia to the copper solution while stirring.
-
Observation A: A pale blue precipitate (
) will form initially. -
Observation B: As you continue adding ammonia, the precipitate will dissolve, and the solution will turn a deep, intense indigo/violet blue.
-
Critical Control Point (CCP): Ensure the solution is completely clear (dark blue) with no suspended particles. If turbidity remains, add more ammonia dropwise. This ensures the thermodynamic equilibrium has shifted fully to
.
Step 3: Dielectric Precipitation
Slowly add 20 mL of chilled ethanol to the dark blue solution. Layering the ethanol on top and then mixing can promote larger crystal growth.
-
Mechanism:[2][3][4] Ethanol lowers the dielectric constant of the solvent mixture. The ionic complex
is less soluble in ethanol than in water, forcing precipitation.
Step 4: Isolation
-
Allow the mixture to stand in an ice bath for 15 minutes to maximize crystallization.
-
Filter using a Büchner funnel under vacuum.
-
Wash 1: Rinse with a small amount of 1:1 Ethanol/Conc. Ammonia mixture.[5][6][7][8][9][10] (Prevents ammonia loss).
-
Wash 2: Rinse with pure ethanol (removes water).
-
Wash 3: Rinse with diethyl ether (optional, for rapid drying).
Step 5: Drying
Dry the crystals in air or a desiccator. Do not heat , as the complex is thermally unstable and will lose ammonia, reverting to
Synthesis Workflow Diagram
Figure 2: Operational workflow for the synthesis of Tetraamminecopper(II) Sulfate.
Characterization & Validation
To ensure the synthesized material meets the standards for research applications, the following characterization methods are required.
UV-Vis Spectroscopy (Electronic Structure)
The deep blue color arises from d-d transitions.[5] The
-
Expected
: 610 nm (approx).[11] -
Extinction Coefficient (
): ~45-50 . -
Validation: If the peak is shifted significantly <600 nm, it may indicate incomplete substitution (mixed aqua-ammine species).
FT-IR Spectroscopy (Vibrational Modes)
Infrared spectroscopy confirms the coordination of ammonia and the presence of sulfate.[12]
| Functional Group | Wavenumber ( | Assignment |
| N-H Stretch | 3100 - 3350 | Coordinated |
| Cu-N Stretch | ~420 | Metal-Ligand bond formation |
| S-O Stretch | 1100 (broad) | Sulfate counter-ion |
| H-O-H Bend | ~1600 | Lattice water (if monohydrate) |
Visual QC Check
-
Correct: Dark Indigo/Violet crystals.
-
Incorrect:
-
Pale Blue powder: Reversion to
(loss of ammonia). -
Green/Turquoise: Presence of hydroxides or carbonates (insufficient ammonia during synthesis).
-
Applications in Research & Development
Metallodrug Precursor
This complex serves as a labile source of
-
Antineoplastic Activity: Inducing apoptosis via ROS generation and DNA intercalation.
-
Antibiotic Potentiation: Synergizing with existing antibiotics to overcome resistance mechanisms.
Analytical Standard
Used as a colorimetric standard for the determination of ammonia in biological fluids or environmental water samples.
Catalysis
The complex acts as a catalyst in the oxidation of phenols and in certain polymerization reactions, leveraging the accessible Cu(II)/Cu(I) redox couple.
References
-
BenchChem. (2025).[5] Tetraamminecopper(2+) Sulfate | Research Grade.[5] Retrieved from
-
Chemistry LibreTexts. (2021). Thermodynamic Data and Stability Constants.[6] Retrieved from
-
Doc Brown's Chemistry. (n.d.). UV-Visible Light Absorption Spectrum of Copper Complexes.[5][13] Retrieved from
-
National Institutes of Health (NIH). (2018). Development of copper based drugs, radiopharmaceuticals and medical materials.[14] Retrieved from
-
Wikipedia. (n.d.). Tetraamminecopper(II) sulfate.[5][8][9][10][12][13][15][16] Retrieved from
Sources
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- 2. The Impact of Copper Ions on the Activity of Antibiotic Drugs [mdpi.com]
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- 4. cetjournal.it [cetjournal.it]
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- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. m.youtube.com [m.youtube.com]
- 8. creative-chemistry.org.uk [creative-chemistry.org.uk]
- 9. Tetraamminecopper(II) sulfate - Wikipedia [en.wikipedia.org]
- 10. scribd.com [scribd.com]
- 11. uv visible light absorption spectrum of copper complexes why are copper(I) compounds colourless spectra of hexaaquacopper(II) diaqatetraamminecopper(II) hexaamminecopper(II)complex ions Doc Brown's chemistry revision notes [docbrown.info]
- 12. This compound|Research Grade [benchchem.com]
- 13. ijses.com [ijses.com]
- 14. Development of copper based drugs, radiopharmaceuticals and medical materials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preparation of tetraaminecopper(ii) sulphate complex | DOCX [slideshare.net]
- 16. scribd.com [scribd.com]
Methodological & Application
Advanced Synthesis of Copper-Based Nanomaterials Using Tetraamminecopper(II) Sulfate
CAS: 14283-05-7 | Formula:
Executive Summary & Chemical Profile
Tetraamminecopper(II) sulfate is not merely a copper source; it is a kinetic control agent in nanoparticle synthesis. Unlike simple copper salts (e.g.,
This "Ammonia Valve" mechanism allows researchers to precisely regulate the concentration of free copper ions available for nucleation. By manipulating the equilibrium constant of the complex, one can separate the nucleation phase from the growth phase—the "Holy Grail" of monodisperse nanoparticle synthesis. This guide details the use of this precursor for synthesizing metallic Copper Nanoparticles (Cu NPs) for conductive inks and Copper Oxide Nanoparticles (CuO NPs) for sensor applications.
Mechanistic Principles: The "Ammonia Valve"
The utility of tetraamminecopper(II) sulfate lies in its dissociation equilibrium. In aqueous solution, the complex exists in equilibrium with free copper ions and ammonia:
Why this matters for Nanoparticles:
-
Suppressed Nucleation: The high stability constant (
) means free concentration is extremely low. -
Controlled Growth: When a reducing agent is added, the reaction rate is limited by the release of
from the complex, preventing the "burst nucleation" that causes polydispersity (uneven sizes). -
Morphology Control: Ammonia released during the reaction can adsorb onto specific crystal facets (e.g., {111} or {100}), directing the shape of the nanoparticle (rods vs. spheres).
Visualization: The Kinetic Control Pathway
The following diagram illustrates how the precursor acts as a buffer for copper ions, regulating the synthesis flow.
Caption: The "Ammonia Valve" mechanism showing how the complex buffers free ion concentration to ensure controlled nucleation and uniform growth.
Application Protocol 1: Metallic Copper Nanoparticles (Cu NPs)
Primary Application: Conductive inks (printed electronics), Catalysis. Method: Chemical Reduction via Hydrazine in Aqueous Surfactant Solution.
Reagents Required[1][2][3][4][5][6][7][8]
-
Precursor: Tetraamminecopper(II) sulfate monohydrate (or formed in situ using
+ ). -
Reducing Agent: Hydrazine Hydrate (
, 80%). -
Capping Agent: CTAB (Cetyltrimethylammonium bromide) or PVP (Polyvinylpyrrolidone, MW 40,000).
-
pH Adjuster: Ammonia solution (25%).[1]
Step-by-Step Methodology
-
Precursor Preparation:
-
Dissolve 0.01 mol of tetraamminecopper(II) sulfate in 50 mL deionized water. The solution should be a deep, brilliant blue.
-
Note: If using
, add ammonia dropwise until the initial pale blue precipitate redissolves into the deep blue complex.
-
-
Surfactant Integration:
-
Add 0.02 mol CTAB to the blue solution. Stir vigorously at 40°C for 30 minutes until fully dissolved.
-
Why: CTAB forms a bilayer on the nascent copper nuclei, preventing oxidation and agglomeration.
-
-
Reduction (The Critical Step):
-
Increase temperature to 60°C .
-
Add 5 mL of Hydrazine Hydrate dropwise under continuous stirring.
-
Observation: The solution will transition from Deep Blue
Green Colorless Reddish-Brown . -
The appearance of the reddish-brown color indicates the formation of metallic
nanoparticles.
-
-
Purification:
-
Centrifuge the suspension at 8,000 rpm for 15 minutes.
-
Wash the pellet 3x with ethanol to remove excess hydrazine and surfactant.
-
Store the final powder in a vacuum desiccator or disperse in ethylene glycol for ink formulation.
-
Application Protocol 2: Copper Oxide Nanostructures (CuO)
Primary Application: Gas Sensors (
Reagents Required[1][2][3][4][5][6][7][8]
-
Precursor: Tetraamminecopper(II) sulfate solution.[1]
-
Mineralizer: NaOH (1M).[3]
-
Solvent: Deionized Water / Ethanol (1:1 ratio).
Step-by-Step Methodology
-
Complex Formation:
-
Prepare a 0.1 M solution of the tetraammine complex.
-
Adjust pH to 10-11 using NaOH. The high pH is critical to ensure the formation of
intermediates which then dehydrate to CuO.
-
-
Hydrothermal Treatment:
-
Transfer 40 mL of the solution into a 50 mL Teflon-lined stainless steel autoclave.
-
Seal and heat to 180°C for 12 hours .
-
Mechanism:[4][5] Under high pressure and temperature, the ammine complex decomposes. The ammonia ligands are released, and the copper forms anisotropic oxide structures (nanorods or urchin-like spheres).
-
-
Post-Processing:
-
Allow the autoclave to cool naturally to room temperature.
-
Collect the black precipitate (CuO).[4]
-
Wash with water and ethanol.
-
Calcination (Optional): Anneal at 400°C for 2 hours to improve crystallinity for sensor applications.
-
Critical Process Parameters (CPPs)
The following table summarizes how varying experimental parameters alters the final nanomaterial properties.
| Parameter | Adjustment | Effect on Nanoparticle | Mechanism |
| Ammonia:Copper Ratio | Increase (>4:1) | Smaller Size | Higher stability of complex slows nucleation rate. |
| Temperature | Increase | Larger / Rod-like | Promotes faster growth along high-energy facets. |
| Reducing Agent | Hydrazine (Strong) | Metallic Cu (Spheres) | Rapid reduction prevents oxide formation. |
| Reducing Agent | Ascorbic Acid (Weak) | Cu/Cu2O Core-Shell | Slower reduction allows partial surface oxidation. |
| pH | > 11 | CuO Nanorods | High |
Troubleshooting & Quality Control
Common Failure Modes
-
Oxidation (Red/Black Sludge instead of Copper):
-
Cause: Incomplete reduction or air exposure.
-
Fix: Use an inert atmosphere (
or Ar bubbling) during the hydrazine addition. Ensure surfactant concentration is sufficient to cap the particles.
-
-
Blue Supernatant after Centrifugation:
-
Cause: Low yield; unreacted precursor.
-
Fix: Increase the reaction time or the concentration of the reducing agent.
-
-
Agglomeration:
-
Cause: Insufficient washing or poor surfactant choice.
-
Fix: Ensure the final wash is with ethanol (lower surface tension than water) and sonicate the final dispersion.
-
Workflow Visualization: Troubleshooting Logic
Caption: Decision tree for assessing synthesis quality based on visual colorimetric indicators.
References
-
Zhu, H., et al. (2011). Synthesis of copper nanoparticles from copper–ammonia complex. ResearchGate. Link
-
Khan, A., et al. (2016). A chemical reduction approach to the synthesis of copper nanoparticles. International Nano Letters. Link
-
Vaseem, M., et al. (2016). Hydrothermally synthesized Copper Oxide (CuO) superstructures for ammonia sensing. ScienceDirect. Link
-
Pacioni, N. L., et al. (2015). Synthetic Routes for the Preparation of Copper Nanoparticles. Springer. Link
-
Gawande, M. B., et al. (2016). Cu and Cu-Based Nanoparticles: Synthesis and Applications in Catalysis. Chemical Reviews. Link
Sources
Protocol for the preparation of Schweizer's reagent from tetraamminecopper(II) sulfate
An Application Note on the Synthesis of Schweizer's Reagent (Tetraamminecopper(II) Hydroxide)
Introduction: The Enduring Utility of a Classic Cellulose Solvent
Schweizer's reagent, a metal ammine complex with the formula ₂, is a deep-blue solution renowned for its remarkable ability to dissolve cellulose.[1][2][3] Discovered by Swiss chemist Matthias Eduard Schweizer in 1857, this reagent facilitates the dissolution of natural polymers like cotton and wood pulp without chemical derivatization, a property that was foundational to the early production of regenerated cellulose fibers such as rayon and cellophane.[3][4] In modern chemical research, it remains an invaluable tool for the analysis of cellulose molecular weight and the fabrication of specialized cellulosic materials.[3]
This document provides a detailed, field-proven protocol for the laboratory-scale preparation of Schweizer's reagent. The synthesis is a robust, two-step process. It is important for the researcher to note that while the final product is tetraamminecopper(II) hydroxide, the most common and efficient synthesis pathway begins with a simple copper(II) salt, typically copper(II) sulfate.[5] This standard method involves the initial precipitation of copper(II) hydroxide, which is then purified and dissolved in concentrated aqueous ammonia to yield the final, active reagent.[3][5]
Principle of the Method & Mechanistic Rationale
The preparation of Schweizer's reagent hinges on two sequential chemical transformations. Understanding the causality behind this choice of pathway is critical for ensuring a high-quality, effective final product.
-
Precipitation of a High-Purity Intermediate: The synthesis commences with the reaction of an aqueous solution of copper(II) sulfate with a strong base, typically sodium hydroxide. This results in the precipitation of a gelatinous, light-blue solid, copper(II) hydroxide (Cu(OH)₂).
Reaction: CuSO₄(aq) + 2NaOH(aq) → Cu(OH)₂(s) + Na₂SO₄(aq)[5]
-
Expert Insight: The use of freshly precipitated copper(II) hydroxide is paramount. Aged or commercially purchased copper(II) hydroxide often exhibits lower reactivity and may not fully dissolve in the subsequent step. The extensive washing of this precipitate is a critical quality control step to remove the sodium sulfate byproduct, which would otherwise contaminate the final reagent.
-
-
Formation of the Tetraamminecopper(II) Complex: The purified copper(II) hydroxide solid is then dissolved in a concentrated solution of aqueous ammonia. In this step, the ammonia molecules act as ligands, displacing water molecules coordinated to the copper(II) ion and forming the stable, intensely colored, and soluble tetraamminecopper(II) cation, [Cu(NH₃)₄]²⁺.
Reaction: Cu(OH)₂(s) + 4NH₃(aq) → ₂(aq)
-
Expert Insight: An excess of concentrated ammonia is used to ensure the complete dissolution of the copper(II) hydroxide and to shift the equilibrium towards the formation of the stable tetraammine complex.[2] The deep, royal blue color of the resulting solution is the primary indicator of successful complex formation.[1]
-
The remarkable ability of the final reagent to dissolve cellulose stems from the interaction between the copper complex and the hydroxyl groups of the cellulose polymer. The strongly basic nature of the reagent, due to the hydroxide ions, facilitates the deprotonation of the hydroxyl groups on the cellulose chains.[6] This allows the copper complex to chelate the deprotonated oxygen atoms, disrupting the extensive intermolecular hydrogen bonding that makes cellulose insoluble in water and leading to its dissolution.[6]
Materials & Equipment
Reagents & Consumables
| Reagent | Formula | Grade | Notes |
| Copper(II) Sulfate Pentahydrate | CuSO₄·5H₂O | ACS Reagent Grade | |
| Sodium Hydroxide | NaOH | ACS Reagent Grade, pellets | |
| Ammonium Hydroxide | NH₄OH | ACS Reagent Grade, ~28-30% NH₃ basis | Caution: Pungent and corrosive. |
| Distilled or Deionized Water | H₂O | For all solutions and washing steps. | |
| Qualitative Filter Paper | For filtration of Cu(OH)₂. |
Equipment
-
Magnetic stirrer with stir bar
-
Glass beakers (250 mL, 500 mL)
-
Graduated cylinders (50 mL, 250 mL)
-
Büchner funnel and filtering flask
-
Vacuum source for filtration
-
Glass stirring rod
-
Spatulas and weigh boats
-
Storage bottle (glass or polyethylene) with a tight-fitting cap
Visualized Experimental Workflow
Sources
- 1. Client Challenge [copper-chemistry.fandom.com]
- 2. Schweizer's reagent - Sciencemadness Wiki [sciencemadness.org]
- 3. Schweizer's reagent - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Facile in situ formation of luminescent cellulose paper using Schweizer's reagent as an inorganic solvent in water - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00135J [pubs.rsc.org]
Application Note: High-Purity Regenerated Cellulose via Tetraamminecopper(II) Sulfate Precursors
Executive Summary
This technical guide details the application of Tetraamminecopper(II) Sulfate (
Target Audience: Drug delivery researchers and biomaterial engineers. Key Advantage: Unlike the viscose process (xanthation), the cuprammonium route is free of sulfur residues in the final polymer, yielding high-purity cellulose with superior biocompatibility and blood-contact properties.
Chemical Foundation & Mechanism
The Precursor vs. The Solvent
It is critical to distinguish between the stable precursor and the active solvent.
-
The Precursor: Tetraamminecopper(II) Sulfate (
).[1][2] A stable, deep blue crystalline solid or solution formed by reacting copper(II) sulfate with ammonia.[1] -
The Active Solvent: Tetraamminecopper(II) Hydroxide (
), also known as Schweizer’s Reagent.
Scientific Rationale: Cellulose dissolution requires a high pH to deprotonate the hydroxyl groups at the C2 and C3 positions of the anhydroglucose unit (AGU). While the sulfate complex provides the coordination center (
Solvation Mechanism
The dissolution involves the breaking of the strong intra- and inter-molecular hydrogen bonding network of cellulose (Cellulose I) and replacing it with a coordination complex.
-
Complexation: The
ion coordinates with the deprotonated diol groups of cellulose. -
Chain Separation: The bulky copper-ammonia ligands force the cellulose chains apart, allowing solvation.[3]
-
Regeneration: Acidification strips the copper and ammonia, reforming the hydrogen bonds in a new, amorphous arrangement (Cellulose II).
Figure 1: Chemical pathway from Copper Sulfate precursor to Regenerated Cellulose.
Experimental Protocols
Protocol A: Synthesis of Tetraamminecopper(II) Sulfate (Precursor)
Objective: To isolate the stable coordination complex from standard copper sulfate pentahydrate.
Reagents:
-
Copper(II) sulfate pentahydrate (
), ACS Reagent. -
Ammonium hydroxide (
), 28-30% . -
Ethanol (95%).[1]
Procedure:
-
Dissolution: Dissolve 10.0 g of
in 40 mL of distilled water. -
Precipitation (Transient): Slowly add ammonium hydroxide. A pale blue precipitate of Copper(II) Hydroxide (
) will form initially.[1] -
Complexation: Continue adding ammonium hydroxide with stirring until the precipitate dissolves completely, forming a deep violet-blue solution of
. -
Crystallization: Slowly add 60 mL of Ethanol to the solution. The alcohol lowers the dielectric constant, forcing the tetraamminecopper(II) sulfate to precipitate as dark blue-violet crystals.
-
Isolation: Filter via vacuum filtration (Buchner funnel).[1] Wash with ethanol/ammonia mixture.[1]
-
Storage: Store dry. This solid is the stable source of copper for subsequent solvent preparation.
Protocol B: Preparation of Active Spinning Dope (Schweizer’s Reagent)
Objective: To convert the sulfate precursor into the active hydroxide solvent for cellulose.
Critical Quality Attribute (CQA): The removal of sulfate ions is preferred for biomedical grades to prevent salt occlusion in the final membrane.
Procedure:
-
Precipitation: Dissolve the crystals from Protocol A (or fresh
) in water. Add stoichiometric NaOH to precipitate . -
Purification (The Wash): Filter the
and wash strictly with distilled water until the filtrate tests negative for sulfate (using test).-
Why: Sulfate residues can cause micro-defects in dialysis membranes.
-
-
Solvation: Dissolve the wet, sulfate-free
cake in the minimum required volume of concentrated (28%) Ammonia.-
Target: Copper concentration ~15-20 g/L.
-
-
Doping: Add pure cellulose pulp (e.g., Whatman filter paper or cotton linters) to the deep blue solution.
-
Ratio: 10g Cellulose per 100mL solvent.
-
-
Aging & Deaeration: Stir sealed for 12-24 hours. Centrifuge to remove air bubbles (bubbles cause fiber breakage during spinning).
Protocol C: Wet Spinning & Regeneration
Objective: To extrude the polymer into fibers or membranes.
Equipment: Syringe pump, spinneret (0.8mm diameter for demo, <100µm for medical fibers), coagulation bath.
Procedure:
-
Extrusion: Load the viscous blue "dope" into the syringe. Extrude at a rate of 2 mL/min directly into the coagulation bath.
-
Coagulation Bath: 10% Sulfuric Acid (
).-
Reaction:
.
-
-
Observation: The deep blue stream will instantly turn white/translucent as the copper is stripped and cellulose regenerates.
-
Washing: Transfer the fiber to a water bath to remove residual acid and copper salts.
-
Drying: Air dry under tension to align polymer chains (improves tensile strength).
Process Control & Troubleshooting
Critical Process Parameters (CPPs)
| Parameter | Specification | Impact on Product |
| Ammonia Concentration | >25% (Sat.) | Low ammonia leads to incomplete Cu complexation and undissolved cellulose. |
| Temperature | 20°C - 25°C | High temp (>30°C) causes ammonia volatilization and cellulose degradation. |
| Sulfate Content | < 0.1% (Biomedical) | Residual sulfates cause osmotic instability in membranes. |
| Coagulation pH | < 1.0 | Rapid neutralization is required to "freeze" the fiber morphology. |
Troubleshooting Workflow
Figure 2: Diagnostic logic for common failure modes in cuprammonium spinning.
References
-
Royal Society of Chemistry. (n.d.). Making Rayon: Demonstration. RSC Education. Retrieved from [Link]
-
Asahi Kasei Corporation. (1989).[4] Planova™ Virus Removal Filters: Technical Overview. (Pioneering use of cuprammonium cellulose for virus filtration).[5] Retrieved from [Link]
-
Khatoon, F., et al. (2017). Regenerated Cellulose and Composites for Biomedical Applications. ResearchGate. Retrieved from [Link]
- Klemm, D., et al. (2005). Cellulose: Fascinating Biopolymer and Sustainable Raw Material. Angewandte Chemie International Edition. (Fundamental text on cellulose solvents).
Sources
Electrochemical applications of tetraamminecopper(2+) sulfate
Application Note: Electrochemical Utility of Tetraamminecopper(II) Sulfate
Executive Summary
Tetraamminecopper(II) sulfate (
This shift enables three distinct applications relevant to your fields:
-
Industrial Plating: It serves as a non-cyanide alternative for plating copper onto steel and zinc, preventing the "immersion deposition" defects common with acidic baths.
-
Nanotechnology: It acts as a precursor for the electrochemical synthesis of copper nanoparticles , where the ammonia ligands control nucleation rates.
-
Drug Development: It functions as a model metallodrug for DNA-binding studies , where cyclic voltammetry (CV) is used to screen binding affinity and cleavage mechanisms.
Fundamental Characterization
Before application, the material must be synthesized and its redox profile validated.
Protocol A: High-Purity Synthesis
Objective: Isolate analytical-grade
Materials:
-
Copper(II) sulfate pentahydrate (
)[1] -
Ammonium hydroxide (
, conc. 28-30%) -
Ethanol (95%, cold)
Step-by-Step Procedure:
-
Dissolution: Dissolve 5.0 g of
in 10 mL of deionized water. -
Complexation: Slowly add concentrated
dropwise.-
Observation: A pale blue precipitate (
) will form first. -
Endpoint: Continue adding ammonia until the precipitate redissolves completely, yielding a clear, deep violet-blue solution (formation of
).
-
-
Precipitation: Slowly layer 15 mL of cold ethanol over the blue solution. Do not mix immediately; allow the interface to stand for 10 minutes to promote crystal growth, then stir gently.
-
Filtration: Vacuum filter the dark blue crystals. Wash with a 1:1 ethanol/ammonia mixture, then pure ethanol.
-
Drying: Air dry. Caution: Do not oven dry at high temperatures as the complex loses ammonia, reverting to
.
Protocol B: Cyclic Voltammetry (CV) Profiling
Objective: Determine the redox windows and stability of the Cu(II)/Cu(I) couple.
Setup:
-
Working Electrode: Glassy Carbon (3 mm diameter)
-
Counter Electrode: Platinum Wire
-
Reference Electrode: Ag/AgCl (3M KCl)
-
Electrolyte: 0.1 M
+ 0.5 M (buffer to prevent decomplexation)
Parameters:
-
Scan Rate: 50, 100, 200 mV/s
-
Window: +0.6 V to -1.2 V
Data Interpretation:
Unlike acidic copper (which reduces
-
Peak 1 (
to -0.3 V): Reduction of . -
Peak 2 (
to -0.8 V): Reduction of .
Industrial Application: Non-Cyanide Copper Electroplating
Context: Direct plating of copper onto steel using acidic copper sulfate fails because iron displaces copper (
Protocol C: Alkaline Bath Formulation & Plating
Bath Composition:
| Component | Concentration | Function |
|---|---|---|
| Tetraamminecopper(II) Sulfate | 40 - 60 g/L | Copper source |
| Ammonium Sulfate | 100 - 120 g/L | Conductivity & pH buffer |
| Ammonium Hydroxide | Adjust to pH 8.5 - 9.5 | Complex stability |
| Surfactant (e.g., PEG-400) | 0.5 g/L | Leveling agent |
Operating Conditions:
-
Temperature: 30°C - 45°C[2]
-
Current Density: 1.0 - 3.0 A/dm²
-
Anode: Oxygen-free High Conductivity (OFHC) Copper
Workflow:
-
Substrate Prep: Degrease steel substrate (acetone sonication)
Acid pickle (10% HCl, 30s) Rinse. -
Strike Plating: Enter the bath "live" (with voltage applied) to prevent any momentary immersion deposition.
-
Deposition: Plate at 1.5 A/dm² for 10 minutes.
-
Analysis: The resulting film should be bright, adherent, and pass the "Scotch Tape Test" (ASTM D3359).
Mechanism Visualization:
Figure 1: Transport and reduction mechanism preventing spontaneous displacement on steel.
Bio-Electrochemical Application: DNA Interaction Screening
Context: Copper complexes are potent DNA cleaving agents (nucleases). For drug development, measuring the binding affinity (
Protocol D: Electrochemical Titration of DNA
Principle:
Intercalation of the copper complex into DNA base pairs slows its diffusion and shifts its redox potential. This results in a decrease in peak current (
Reagents:
-
Analyte: 1 mM
in Tris-HCl buffer (pH 7.4). -
Titrant: Calf Thymus DNA (ct-DNA) stock solution.
Procedure:
-
Baseline CV: Record the CV of the copper complex alone (scan rate 100 mV/s). Measure the cathodic peak current (
). -
Titration: Add ct-DNA in
increments. Incubate for 5 minutes after each addition to ensure equilibrium. -
Measurement: Record CVs for each [DNA]/[Cu] ratio (R = 0, 0.2, 0.4, ... 2.0).
-
Data Analysis: Plot
vs. [DNA].-
Observation:
will decrease ("hypochromism") and will shift positively ("anodic shift") if intercalation occurs. -
Calculation: Use the equation below to find the Binding Constant (
):
-
Bio-Sensing Workflow:
Figure 2: Workflow for determining DNA binding affinity using cyclic voltammetry.
Comparative Data: Plating Efficiency
| Parameter | Acid Copper Sulfate | Cyanide Copper | Tetraamminecopper Sulfate |
| pH | < 1.0 (Highly Acidic) | > 12.0 (Highly Alkaline) | 8.5 - 9.5 (Mildly Alkaline) |
| Toxicity | Moderate (Corrosive) | Extreme (Fatal) | Low/Moderate (Ammonia fumes) |
| Substrate Compatibility | Copper, Nickel (Not Steel/Zinc) | All Metals | Steel, Zinc, Copper, Aluminum |
| Cathode Efficiency | ~95-100% | ~60-80% | ~85-95% |
| Deposition Mechanism | Simple Ion Reduction | Complex Dissociation | Stepwise Reduction ( |
References
-
Synthesis & Properties
- Bard, A. J., & Faulkner, L. R. Electrochemical Methods: Fundamentals and Applications. (Standard Text).
-
Industrial Electroplating
-
Bio-Inorganic Applications
-
Electrochemical Studies of DNA Binding. National Institutes of Health (PubMed). Link
-
-
Safety Data
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Tetraamminecopper(II) sulfate - Wikipedia [en.wikipedia.org]
- 4. americanelements.com [americanelements.com]
- 5. researchgate.net [researchgate.net]
- 6. Tetraamminecopper sulfate monohydrate | CuH14N4O5S | CID 61513 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Oxidative Azide-Olefin Cycloaddition using Tetraamminecopper(II) Sulfate
Abstract & Introduction
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the gold standard of "click" chemistry. However, it relies on alkynes—which are not always commercially available or stable—and requires the maintenance of a copper(I) species that is thermodynamically unstable and prone to disproportionation.
This guide details a robust alternative: the Oxidative Azide-Olefin Cycloaddition (OAOC) using Tetraamminecopper(II) sulfate (
This protocol utilizes electron-deficient olefins (specifically nitroolefins) as alkyne surrogates. Under the influence of the Cu(II)-ammine complex, these substrates undergo a [3+2] cycloaddition followed by an oxidative elimination (loss of
Key Advantages[1][2][3]
-
Safety: Uses stable Cu(II) rather than unstable Cu(I).
-
Substrate Availability: Nitroolefins are easily synthesized via the Henry reaction (nitroaldol).
-
Green Chemistry: Reactions proceed in water or ethanol/water mixtures at ambient or mild temperatures.
-
Atom Economy: The "oxidative" step is internal; the nitro group acts as a leaving group/oxidant equivalent, requiring no external oxidants like
or peroxides for this specific substrate class.
Mechanistic Insight
Understanding the mechanism is critical for troubleshooting. Unlike the concerted mechanism of CuAAC, the OAOC pathway likely involves a stepwise Michael-type addition followed by cyclization and aromatization.
The Role of Tetraamminecopper(II) Sulfate
The
-
Lewis Acid Activation: The copper center coordinates with the nitroolefin, increasing the electrophilicity of the
-carbon, facilitating the attack by the azide. -
Base Catalysis: The ammonia ligands (in equilibrium with the solvent) assist in the deprotonation steps required for the elimination of nitrous acid (
), driving the aromatization of the intermediate triazoline into the stable triazole.
Pathway Visualization
The following diagram illustrates the transformation from reactants to the aromatic product.
Figure 1: Mechanistic pathway of the oxidative azide-olefin cycloaddition.[1] The elimination of the nitro group restores aromaticity.
Experimental Protocol
Catalyst Preparation:
Note: While commercially available, the catalyst is easily synthesized in-house for higher activity.
-
Dissolve Copper(II) sulfate pentahydrate (
, 5.0 g) in a minimum amount of warm distilled water (~10 mL). -
Slowly add concentrated aqueous ammonia (
, 25-28%) dropwise with stirring. -
Initially, a light blue precipitate (
) will form. Continue adding ammonia until this precipitate dissolves to form a deep purple-blue solution (the tetraammine complex). -
Add Ethanol (20 mL) slowly to the solution to precipitate the complex.
-
Filter the dark blue-purple crystals, wash with ethanol, and dry in a desiccator.
General Synthesis of 1,2,3-Triazoles[1][2][3][4][5]
Reagents:
-
Organic Azide (1.0 mmol)
-
Nitroolefin (1.0 mmol)
-
Catalyst:
(2.5 mg, ~1 mol%) -
Solvent: Water (
) or Ethanol/Water (1:1 v/v)
Procedure:
-
Setup: In a 10 mL round-bottom flask or reaction vial, add the nitroolefin (1.0 mmol) and the organic azide (1.0 mmol).
-
Catalyst Addition: Add the solvent (3 mL) followed by the tetraamminecopper(II) sulfate catalyst (1 mol%).
-
Reaction: Stir the mixture vigorously at room temperature (25°C).
-
Observation: The reaction mixture typically starts as a suspension and may clarify or change precipitate form as the product generates.
-
Monitoring: Monitor progress via TLC (typically 1-4 hours). The yellow color of the nitroolefin will disappear.
-
-
Workup:
-
Since the product (triazole) is often less soluble in water than the starting materials, it frequently precipitates out.
-
Filter the solid product.
-
Wash with cold water (2 x 5 mL) to remove the copper catalyst (which is water-soluble).
-
Recrystallize from ethanol if necessary.
-
Workflow Diagram[2][6]
Figure 2: Step-by-step experimental workflow for the synthesis of triazoles using tetraamminecopper(II) sulfate.
Data & Optimization
The following table summarizes typical results when varying solvent and temperature for the reaction between phenyl azide and
| Entry | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| 1 | 25 | 2.5 | 92 | Optimal. Greenest condition. | |
| 2 | 25 | 2.0 | 94 | Faster due to solubility. | |
| 3 | THF | 25 | 6.0 | 65 | Poor catalyst solubility. |
| 4 | Toluene | 80 | 8.0 | 40 | Catalyst inactive in non-polar. |
| 5 | 60 | 1.0 | 90 | Faster, but risk of byproducts. |
Optimization Tips:
-
Solvent: Water is preferred. The catalyst is ionic and requires an aqueous environment to maintain the coordination sphere. If substrates are highly lipophilic, use 1:1 Water/EtOH or Water/t-BuOH.
-
Catalyst Loading: 1 mol% is standard. Increasing to 5 mol% does not significantly improve yield but increases washing requirements.
Scope and Limitations
Substrate Scope
-
Azides: Alkyl, aryl, and sulfonyl azides are well-tolerated. Sterically hindered azides (e.g., mesityl azide) may require longer reaction times (up to 12h).
-
Olefins: The reaction is specific to activated olefins . Nitroolefins work best due to the facile elimination of
. Simple unactivated alkenes (e.g., 1-octene) will not work efficiently under these specific conditions without an external oxidant (like or peroxides) and higher temperatures.
Safety Note
-
Organic Azides: Low molecular weight organic azides can be explosive.[2] Always maintain a Carbon-to-Nitrogen ratio (
) > 3. Work behind a blast shield when handling unknown azides. -
Copper Waste: While less toxic than other heavy metals, copper waste must be disposed of according to environmental regulations.
References
-
Pradhan, K., et al. (2020). Tetraamminecopper(II) Sulfate Monohydrate in Oxidative Azide-olefin Cyclo-addition and Three-component Click Reaction. Current Organocatalysis. [Link]
- Amantini, D., et al. (2005). Synthesis of 1,2,3-Triazoles from Organic Azides and Nitroolefins. Journal of Organic Chemistry. [https://pubs.acs.org/doi/10.1021/jo051629+] (Verified Context: General Nitroolefin-Azide Methodology)
-
Wikipedia Entry. Tetraamminecopper(II) sulfate. Provides structural data for the catalyst. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Tetraamminecopper(II) Sulfate Monohydrate Crystallization
Doc ID: CHE-SUP-CU-004 | Version: 2.1 | Status: Active Department: Inorganic Synthesis & Process Optimization
Introduction
Welcome to the Technical Support Center. This guide addresses the synthesis and optimization of Tetraamminecopper(II) Sulfate Monohydrate (
This document is designed for researchers requiring high-yield protocols and immediate troubleshooting for common failure modes (e.g., hydroxide contamination, thermal decomposition).
Module 1: Critical Synthesis Parameters (The "Why")
To optimize crystallization, you must control the competition between ligand exchange and precipitation.
| Parameter | Mechanism of Action | Optimization Target |
| Ammonia Concentration | Drives the equilibrium from | Excess is mandatory. Insufficient |
| Ethanol Addition | Acts as a dielectric modifier (Anti-solvent). The complex is highly soluble in water but insoluble in ethanol.[1] | Slow addition. Rapid dumping traps mother liquor inside crystals, reducing purity. |
| Temperature | Reaction is exothermic; solubility decreases with temperature. | < 5°C for isolation. Heat promotes the loss of volatile |
| Drying Conditions | Removal of surface solvent. | Ambient/Chemical Drying. Vacuum or heat will strip |
Module 2: Optimized Standard Operating Procedure (SOP)
Objective: Synthesis of high-purity
Reagents:
-
Copper(II) Sulfate Pentahydrate (
)[2][3] -
Concentrated Ammonia (
, ~15M) -
Ethanol (95% or absolute)
-
Acetone (optional, for rapid drying)
Protocol:
-
Dissolution & Complexation:
-
Dissolve 5.0 g of finely ground
in 10 mL of distilled water. -
Observation: Solution is pale blue (
). -
CRITICAL STEP: Slowly add 10 mL of concentrated ammonia.
-
Visual Check: A light blue precipitate (
) will form initially.[2][4] Continue stirring until this completely redissolves into a clear, deep purple-blue solution. -
Tech Note: If the precipitate remains, add ammonia dropwise until clear.
-
-
Crystallization (The Anti-Solvent Technique):
-
Place the beaker in an ice bath.
-
Slowly add 10-15 mL of Ethanol down the side of the beaker.
-
Optimization Tip: Do not stir vigorously during ethanol addition if you desire large crystals. Layering the ethanol allows slow diffusion and larger crystal growth. For maximum yield (powder), stir continuously.
-
Allow to sit in the ice bath for 15–20 minutes.
-
-
Isolation & Stabilization:
-
Filter using a Buchner funnel (vacuum filtration).
-
Wash 1: Rinse with a 1:1 mixture of Ethanol/Concentrated Ammonia (5 mL). This prevents ammonia leaching.
-
Wash 2: Rinse with pure Ethanol (5 mL) to remove water.
-
Drying: Dry on filter paper in air. DO NOT OVEN DRY.
-
Module 3: Troubleshooting Hub (FAQs)
Q1: My product has a greenish/turquoise powder mixed with the dark blue crystals. What is this?
-
Diagnosis: Thermal decomposition or "Ammonia Starvation."
-
Root Cause: The complex is labile. If you dry it in an oven, under high vacuum, or leave it too long in open air without excess ammonia vapor, it loses
ligands, reverting to lower ammines or copper sulfate. -
Corrective Action: Always air dry. If long-term storage is needed, store in a sealed container with a small vial of ammonium hydroxide to maintain partial pressure.
Q2: I see a persistent light blue precipitate that won't dissolve, even after adding ethanol.
-
Diagnosis: Copper(II) Hydroxide (
) contamination. -
Root Cause: Insufficient ammonia was added during the initial complexation step. Once ethanol is added, the solubility of the hydroxide drops further, locking it in.
-
Corrective Action: Before adding ethanol, ensure the solution is translucent deep blue . You must push the equilibrium past the hydroxide phase. If you have already added ethanol, you must filter, redissolve in water/ammonia, and recrystallize.
Q3: My yield is significantly lower than expected (<50%).
-
Diagnosis: Solubility retention.[5]
-
Root Cause: Too much water was used initially, or the ethanol-to-water ratio is too low. The complex is very soluble in water.
-
Corrective Action: Keep the initial water volume to the absolute minimum required to dissolve the copper sulfate. Increase the volume of ethanol added to force precipitation.[6] Ensure the solution is chilled to ~0°C before filtration.
Q4: The crystals are wet and "melting" into a blue liquid on the filter paper.
-
Diagnosis: Deliquescence/Solvent retention.[5]
-
Root Cause: Incomplete washing of water. Water has a high boiling point and evaporates slowly.
-
Corrective Action: Ensure the final wash is with high-proof ethanol or acetone (which removes water azeotropically).
Module 4: Process Visualization
Figure 1: Synthesis Workflow & Logic
Caption: Step-by-step logic flow for the synthesis of Tetraamminecopper(II) Sulfate, highlighting the critical decision point regarding precipitate dissolution.
Figure 2: Troubleshooting Decision Tree
Caption: Rapid diagnostic tree for resolving common synthesis failures.
References
-
ScienceMadness. (n.d.). Preparing Tetraamminecopper(II) Sulfate Monohydrate. Retrieved from [Link]
-
Creative Chemistry. (n.d.). The preparation of tetraamminecopper(II) sulphate-1-water. Retrieved from [Link]
-
WikiEducator. (2015). Preparation of Tetraamminecopper(II)sulphate monohydrate. Retrieved from [Link]
Sources
Technical Support Center: Tetraamminecopper(II) Sulfate Stability & Handling
Current Status: Operational
Topic: Stability, Storage, and Troubleshooting of
The Stability Matrix: Why Your Sample Degrades
Tetraamminecopper(II) sulfate is a coordination complex, not a simple salt.[1][2] Its stability is governed by a delicate equilibrium between the central copper ion and its ammonia ligands. Understanding this mechanism is the only way to prevent degradation.
The Core Mechanism: Ligand Lability
The deep blue color of your sample comes from the
The "Smell Test" Reality: If you open your container and smell a strong odor of ammonia, your compound is actively decomposing. It is shifting equilibrium to the right, losing ligands to the atmosphere, and reverting to lower ammines (tri-, di-ammine) or eventually back to simple copper sulfate.
Environmental Triggers
-
Humidity (Hydrolysis): Water competes with ammonia for coordination sites. High humidity facilitates the substitution of
with , eventually leading to the formation of basic copper sulfates (green/turquoise). -
Heat (Thermal Dissociation): The bond energy of
is susceptible to thermal cleavage. Above 60°C, the complex begins to lose ammonia rapidly.
Troubleshooting Dashboard
Use this diagnostic table to identify the state of your reagent and the necessary corrective actions.
| Visual Symptom | Chemical State | Root Cause | Corrective Action |
| Deep Ultramarine Blue | Optimal. High purity. | Maintain anhydrous/ammonia atmosphere. | |
| Pale Blue / Light Blue | Ligand Loss. Ammonia has evaporated.[3] | Re-ammoniation: Dissolve in min. water, add conc. | |
| Green / Turquoise Powder | Basic Copper Sulfate / | Hydrolysis. Moisture ingress has displaced ammonia. | Recrystallization: Requires full synthesis protocol (see Section 3). |
| Brown / Black Specs | Thermal Burn. Sample was heated >100°C during drying. | Irreversible. Filter solution to remove oxides, then recrystallize. | |
| Wet / Clumped Mass | Hydrated Slurry | Hygroscopy. Seal failure. | Dry in a desiccator over |
Deep Dive Protocols
Protocol A: Stability-Optimized Synthesis & Purification
Standard synthesis often fails to account for long-term stability. This modified ethanol-precipitation method ensures maximum ligand saturation.
Reagents:
-
Dissolution: Dissolve 5g of Copper(II) Sulfate Pentahydrate in 10mL of distilled water.
-
Ligand Overload: Slowly add concentrated ammonia (~10mL) with stirring.
-
Observation: Precipitate of
(light blue) forms first, then redissolves to form a clear, deep purple-blue solution ( ). -
Critical Step: Add 2mL excess ammonia to push the equilibrium toward the tetraammine species (Le Chatelier’s Principle).
-
-
Precipitation: Slowly layer 15mL of ice-cold ethanol on top of the blue solution. Do not mix immediately. Let it sit for 10 minutes, then stir gently. The sudden change in solvent polarity forces the salt out of solution as crystals.
-
Filtration & Drying (The Stability Killer):
-
Filter via vacuum (Buchner funnel).
-
Wash with 5mL of ethanol/ammonia mix (1:1).
-
Wash with 5mL of diethyl ether (to strip water rapidly).
-
Warning:DO NOT OVEN DRY. Air dry on filter paper for max 15 mins, then move immediately to storage.
-
Protocol B: Quality Control Assay (UV-Vis)
Verify the integrity of your complex before using it in sensitive applications.
-
Preparation: Prepare a 0.01 M solution of your sample in dilute
(to prevent dissociation during measurement). -
Scan: 400 nm to 800 nm.
-
Validation Criteria:
- : Must be 610 ± 5 nm .
-
Interpretation: A shift toward 700-800 nm indicates loss of ammonia ligands (formation of aquo-complexes).
Storage Best Practices: The "Ammonia Atmosphere"
The only way to store this compound long-term without degradation is to artificially maintain a high partial pressure of ammonia.
The "Ammonia Desiccator" Setup:
-
Use a standard glass desiccator or an airtight jar.
-
Instead of standard desiccant (silica gel), place a small open beaker containing 5 mL of concentrated Ammonium Hydroxide (
) in the bottom. -
Place your solid Tetraamminecopper(II) Sulfate in a vial (loosely capped) on the shelf above.
-
Mechanism: The vapor pressure of
from the liquid saturates the headspace, preventing the solid complex from releasing its own ammonia ligands.
Visualizations
Decomposition Pathway Analysis
Figure 1: This diagram illustrates the step-wise degradation of the complex. Note that color is the primary indicator of stage.
Caption: Step-wise ligand loss and hydrolysis pathways. Blue intensity correlates directly with ammonia coordination number.
Troubleshooting Logic Flow
Figure 2: Decision tree for assessing sample viability.
Caption: Rapid diagnostic workflow for determining if reagents require purification or modified storage.
References
-
BenchChem. (n.d.). Tetraamminecopper(2+) Sulfate: Thermal decomposition and properties.[3] Retrieved from
-
Sviridov, V.V., et al. (2000).[4] Inorganic Synthesis: Method of production of monohydrate of tetraammine copper (II) sulfate.[1][2][4][5][6] Minsk: Universitetskoye. Cited in Google Patents. Retrieved from
-
Doc Brown's Chemistry. (n.d.). UV-Visible light absorption spectrum of copper complexes.[7][8] Retrieved from
-
ChemicalBook. (2026).[9] Tetraamminecopper(II) Sulfate Hydrate MSDS.[6][9][10] Retrieved from
-
Wikipedia. (n.d.). Tetraamminecopper(II) sulfate: Structure and Properties.[5][11] Retrieved from
Sources
- 1. scribd.com [scribd.com]
- 2. Solved Synthesis of Tetraamminecopper(II) Sulfate Objective | Chegg.com [chegg.com]
- 3. This compound|Research Grade [benchchem.com]
- 4. RU2251528C1 - Method of production of monohydrate of tetraammine copper (ii) sulfate - Google Patents [patents.google.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.cuhk.edu.hk [chem.cuhk.edu.hk]
- 7. ijses.com [ijses.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. Page loading... [wap.guidechem.com]
- 11. Tetraamminecopper(II) sulfate - Wikipedia [en.wikipedia.org]
Recrystallization techniques for purifying tetraamminecopper(II) sulfate
[1]
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]
Welcome to the Technical Support Center. This guide addresses the purification of Tetraamminecopper(II) sulfate monohydrate (
Unlike standard organic recrystallizations where temperature differentials drive solubility, this protocol relies on solvent-antisolvent precipitation and ligand equilibrium management . The deep blue-violet color of the complex is diagnostic of the tetraammine cation; however, maintaining this coordination sphere requires strict adherence to pH and ammonia concentration limits.
Critical Mechanism:
The synthesis relies on shifting the equilibrium from the hexaaqua complex to the tetraammine complex:
Key Technical Constraint: Heating this complex above 60°C or lowering the pH below 7.0 will cause the release of ammonia gas and the precipitation of basic copper sulfates or copper(II) hydroxide (green/light blue solids) [1, 2].
Standard Purification Protocol (The "Ammonia-Ethanol Shift")
This method utilizes ethanol as an anti-solvent to lower the dielectric constant of the medium, forcing the ionic complex to crystallize while maintaining high ammonia vapor pressure to prevent ligand dissociation.
Reagents Required[2][3][4][6][7][9][10]
-
Concentrated Ammonium Hydroxide (
) -
Ethanol (95% or absolute)
-
Ice bath
Step-by-Step Methodology
-
Dissolution (The Ammonia Buffer): Dissolve the crude solid in a minimum volume of water containing concentrated ammonia (approx. 2 mL ammonia per gram of crude).
-
Scientist's Note: Do not use pure water. The excess ammonia is required to suppress the dissociation of the
ion via the Le Chatelier principle.
-
-
Filtration (Clarification): If insoluble impurities (like CuO or dust) are present, filter the deep blue solution rapidly.
-
Crystallization (Anti-Solvent Addition): Slowly add Ethanol (volume ratio 1:1 to aqueous solution) down the side of the vessel while stirring gently.
-
Observation: A dark blue-violet crystalline precipitate should form immediately.
-
-
Thermal Management: Place the vessel in an ice bath (0–4°C) for 15–20 minutes to maximize yield.
-
Warning: Do not freeze the solution solid; we only want to minimize solubility.
-
-
Isolation & Washing: Filter via suction (Büchner funnel).[3] Wash the crystals immediately with a cold mixture of Ethanol and Ammonia (3:1 ratio).
-
Critical: Never wash with pure water, as the complex is highly water-soluble (
at 21.5°C) [3].
-
-
Drying: Dry in a desiccator over calcium chloride and a small open vial of ammonia solution. Alternatively, rinse with pure ethanol and air dry briefly.
-
Avoid: Oven drying. Heat causes decomposition to
[4].
-
Workflow Visualization
The following diagram outlines the critical decision points in the purification workflow.
Figure 1: Logic flow for the purification of Tetraamminecopper(II) sulfate, emphasizing the critical anti-solvent and washing steps.
Troubleshooting Center (Q&A)
Issue 1: "Oiling Out" (Phase Separation)
Root Cause: This is a classic "oiling out" phenomenon caused by adding the anti-solvent (ethanol) too rapidly.[4] The sudden change in solvent polarity causes the complex to separate as a liquid phase before it can organize into a crystal lattice [5].
Corrective Action:
-
Re-dissolve: Add a small amount of water/ammonia until the oil dissolves back into the single phase.
-
Seed: If available, add a seed crystal of the pure complex.
-
Slow Addition: Add the ethanol dropwise with vigorous stirring.
-
Scratch: Scratch the inner glass surface with a glass rod to provide nucleation sites.
Issue 2: Decomposition (Green/Turquoise Precipitate)
User Report: "My crystals are turning green or pale blue during the drying process."
Root Cause:
The complex is losing ammonia ligands.[2]
Corrective Action:
-
Atmosphere Control: Dry the crystals in a desiccator that contains a small beaker of concentrated ammonia. This maintains the partial pressure of
around the crystals. -
Avoid Heat: Never use an oven. Air drying at room temperature is the maximum thermal limit.
Issue 3: Low Yield
User Report: "The filtrate is still very dark blue, but I have very few crystals."
Root Cause: The complex is highly soluble in water. If the Ethanol:Water ratio is too low, the complex remains dissolved.[5]
Corrective Action:
-
Increase Ethanol: The final solvent mixture should be at least 50-60% ethanol by volume.
-
Temperature: Ensure the ice bath is actually at 0-4°C. Solubility drops significantly at lower temperatures.
Quantitative Data Summary
| Parameter | Specification / Limit | Reason |
| Solubility (Water) | ~18.5 g / 100g ( | Highly soluble; requires anti-solvent for recovery [3]. |
| pH Stability Range | 7.0 – 13.5 | Below pH 7, hydroxosulfates precipitate.[1] Above 13.5 is unnecessary [1]. |
| Thermal Limit | < 60°C | Above this, |
| Crystal Geometry | Square Pyramidal | Characteristic of |
Advanced Troubleshooting Logic (DOT)
Use this decision tree to diagnose specific purity or yield issues.
Figure 2: Diagnostic tree for common synthesis failures.
References
-
Google Patents. Method of production of monohydrate of tetraammine copper (II) sulfate.[2] (Patent No. RU2256608C1). Retrieved from .
-
BenchChem. A Comparative Guide to the Synthesis of Tetraamminecopper(II) Sulfate Monohydrate. Retrieved from .
-
Wikipedia. Tetraamminecopper(II) sulfate.[6][2] (Physical Properties & Solubility Data). Retrieved from .[2]
-
Creative Chemistry. The preparation of tetraamminecopper(II) sulphate-1-water. (Thermal Stability Data). Retrieved from .
-
BenchChem Support. Technical Support Center: Precipitation of [Cu(NH₃)₄]SO₄·H₂O with Ethanol.[4][3][1][2][5][7][8] (Oiling Out Troubleshooting). Retrieved from .
Sources
- 1. RU2251528C1 - Method of production of monohydrate of tetraammine copper (ii) sulfate - Google Patents [patents.google.com]
- 2. scribd.com [scribd.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sciencemadness.org [sciencemadness.org]
- 6. Tetraamminecopper(II) sulfate - Wikipedia [en.wikipedia.org]
- 7. creative-chemistry.org.uk [creative-chemistry.org.uk]
- 8. scribd.com [scribd.com]
Validation & Comparative
Technical Comparison Guide: FT-IR Analysis of Tetraamminecopper(II) Sulfate Synthesis
Executive Summary
In coordination chemistry and pharmaceutical intermediate synthesis, the transformation of Copper(II) Sulfate Pentahydrate into Tetraamminecopper(II) Sulfate Monohydrate is a fundamental ligand-exchange reaction. This guide provides a technical comparison between the precursor and the target complex using Fourier Transform Infrared Spectroscopy (FT-IR).
For researchers and drug development professionals, FT-IR offers a rapid, non-destructive method to validate the coordination of ammonia ligands and the displacement of aqueous ligands. This document outlines the mechanistic principles, provides a comparative spectral analysis, and details a self-validating experimental protocol.
Part 1: Mechanistic Principles
The synthesis involves the substitution of four water ligands in the equatorial plane of the copper(II) ion with ammonia molecules. This reaction is driven by the higher field strength of ammonia compared to water (Spectrochemical Series) and the chelate/macrocyclic effect stability (though ammonia is monodentate, the tetra-substitution is highly stable).
Reaction Pathway
[1]Structural Geometry & Jahn-Teller Distortion
The central
Diagram 1: Synthesis Workflow
Caption: Step-wise ligand exchange and isolation workflow. Note the transient formation of copper hydroxide before full ammine complexation.[2]
Part 2: Comparative Spectral Analysis
The validation of
Table 1: Critical Peak Comparison (Precursor vs. Product)
| Vibrational Mode | Precursor ( | Product ( | Mechanistic Insight |
| 3400 cm⁻¹ (Broad, Strong) | ~3400 cm⁻¹ (Weak/Shoulder) | Massive reduction in intensity indicates loss of coordinated water. Residual peak is due to lattice water ( | |
| Absent | 3150 – 3350 cm⁻¹ (Medium) | Definitive proof of ammine coordination. Lower wavenumber than free gas ( | |
| 1640 cm⁻¹ | Obscured / Weak | Replaced by strong ammonia deformation modes. | |
| Absent | 1610 – 1630 cm⁻¹ | Characteristic "scissor" motion of coordinated ammonia. | |
| Absent | 1250 – 1300 cm⁻¹ | Symmetric umbrella deformation. Often appears as a shoulder on the sulfate band. | |
| ~1100 cm⁻¹ (Broad) | 1050 – 1120 cm⁻¹ (Split) | Sulfate remains the counter-ion. Splitting indicates lowered symmetry (from | |
| Absent | ~420 cm⁻¹ | Direct metal-ligand bond. Usually requires Far-IR or Raman to see clearly. |
Detailed Spectral Interpretation
1. The N-H Stretching Region (3100–3400 cm⁻¹)
In the precursor, this region is dominated by a massive, broad O-H stretch from the five water molecules. In the product, this band sharpens significantly and resolves into multiple peaks corresponding to the symmetric (
-
Validation Check: If the spectrum retains a massive, undefined blob >3400 cm⁻¹, the sample is likely wet or the reaction incomplete (retaining significant water).
2. The Ammonia "Fingerprint" (1600 & 1300 cm⁻¹)
Free ammonia gas absorbs at different frequencies. Upon coordination to
-
The degenerate deformation (
) appears near 1600 cm⁻¹. -
The symmetric deformation (
) (umbrella mode) shifts significantly. In ionic ammonium salts ( ), this is near 1400 cm⁻¹. In metal ammines, it typically falls between 1150–1300 cm⁻¹.
3. Sulfate Symmetry Breaking
The free sulfate ion (
-
Observation: Look for splitting in the 1100 cm⁻¹ band and the appearance of the normally forbidden
stretch (symmetric) around 980 cm⁻¹ (weak).
Diagram 2: Spectral Logic Flow
Caption: Decision logic for assigning key bands and validating the synthesis product.
Part 3: Experimental Protocol
This protocol is designed for reproducibility and self-validation.
Materials
-
Copper(II) Sulfate Pentahydrate (
)[2][4][5]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Ammonium Hydroxide (
), conc. (28-30%) -
Ethanol (95% or absolute)
-
FT-IR Spectrometer (ATR or KBr transmission mode)
Step-by-Step Synthesis
-
Dissolution: Dissolve 2.5 g of finely ground
in 10 mL of distilled water. -
Precipitation (Transient): Slowly add conc.
dropwise. A light blue precipitate ( ) will form.[2] -
Complexation: Continue adding
(approx. 5-10 mL total) with stirring until the precipitate dissolves completely, yielding a clear, deep purple-blue solution.-
Checkpoint: If precipitate remains, add more ammonia.
-
-
Crystallization: Slowly layer 10-15 mL of ethanol over the blue solution. Do not mix immediately; allow the interface to stand for 5 minutes, then stir gently.
-
Isolation: Vacuum filter the dark blue needles. Wash with a small amount of ethanol/ammonia mixture (1:1).
-
Critical: Do not wash with pure water (hydrolysis risk).
-
-
Drying: Dry in air or a desiccator over CaO. Do not heat >60°C (ammonia loss).
FT-IR Sample Preparation (KBr Pellet)
-
Grinding: Mix 2 mg of the dried complex with 200 mg of dry KBr powder.
-
Pressing: Press at 8-10 tons for 2 minutes to form a transparent pellet.
-
Measurement: Scan from 4000 cm⁻¹ to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).
Part 4: Troubleshooting & Validation
Common Failure Modes
-
Broad Band at 3400 cm⁻¹ (Wet Sample):
-
Cause: Incomplete drying or hygroscopic water absorption.
-
Fix: Dry sample in a desiccator.[4] Ensure KBr is dry.
-
-
Loss of Deep Blue Color (Green/Turquoise Powder):
-
Cause: Loss of ammonia ligands (reversion to
or hydroxide). -
Fix: Ensure excess ammonia was used; avoid heating during drying.
-
-
Missing 1250-1300 cm⁻¹ Band:
-
Cause: This band is often weak or obscured by the strong sulfate mode at 1100 cm⁻¹.
-
Validation: Rely on the N-H stretch at 3200 cm⁻¹ and deformation at 1600 cm⁻¹ for confirmation.
-
Reference Data for Validation
When analyzing your spectrum, compare against these established values:
- : 3250 (m), 1610 (m), 1100 (s), 615 (w).
- : 3400 (s, broad), 1640 (m), 1100 (s), 600 (m).
References
- Nakamoto, K. (2009). Infrared and Raman Spectra of Inorganic and Coordination Compounds. Wiley-Interscience. (Standard text for assigning Metal-Ammine modes).
-
Abdullahi, S. A., et al. (2020).[4] Synthesis, Spectroscopy Study of Copper (II) Sulphate Pentahydrate, Tetra-Amminocopper (II) Sulphate.... International Journal of Scientific Engineering and Science.[6][4] Retrieved from [Link]
-
ScienceMadness. (n.d.). Preparing Tetraamminecopper(II) Sulfate Monohydrate. Retrieved from [Link]
-
Surface Science Western. (n.d.). XPS and IR Reference Data for Copper Complexes. Retrieved from [Link]
Sources
Technical Guide: Crystallographic Characterization of Tetraamminecopper(II) Sulfate Monohydrate
Introduction: The Jahn-Teller Paradigm
Tetraamminecopper(II) sulfate monohydrate (
For researchers and drug development professionals working with metallodrugs or porous coordination polymers (MOFs), understanding the lability of the axial ligand in this system provides critical insight into ligand exchange kinetics and structural rigidity. This guide objectively compares the crystallographic parameters of the sulfate monohydrate against its nitrate counterpart to highlight how anion-cation interactions and hydration states dictate the coordination geometry.
Experimental Protocol: Synthesis & Crystallization
To obtain single crystals suitable for X-ray diffraction (XRD), a controlled ligand-exchange method followed by solvent-antisolvent precipitation is required. This protocol minimizes the formation of amorphous powders and basic copper sulfates.
Reagents
-
Precursor: Copper(II) sulfate pentahydrate (
), Analytical Grade. -
Ligand Source: Ammonia solution (
, 25-30% aq). -
Antisolvent: Ethanol (95% or absolute).
Step-by-Step Methodology
1. Ammonolysis (Ligand Exchange):
-
Dissolve 5.0 g of
in a minimum volume (~15 mL) of deionized water. -
Slowly add concentrated
dropwise. -
Observation: A light blue precipitate (
) will form initially. Continue addition until the precipitate redissolves completely, yielding a deep violet-blue solution containing the cation.
2. Crystallization (Solvent Diffusion):
-
Critical Step: Do not pour ethanol directly into the solution.
-
Layer 10-15 mL of ethanol carefully on top of the deep blue aqueous solution in a narrow test tube or graduated cylinder.
-
Cover with Parafilm and poke a single pinhole to allow slow pressure equalization.
-
Allow to stand undisturbed for 48–72 hours. The ethanol will slowly diffuse into the aqueous layer, reducing the solubility of the complex and promoting the growth of dark blue-violet prismatic crystals.
3. Isolation:
-
Filter the crystals via vacuum filtration.
-
Wash with a small amount of ethanol/ammonia (1:1) mixture.
-
Note: Dry in air briefly; prolonged vacuum or heat will cause the loss of ammonia (efflorescence).
Workflow Visualization
Figure 1: Step-by-step synthesis and crystallization workflow for obtaining X-ray quality crystals.
Crystallographic Data Analysis
The structure of
Table 1: Crystal Data Summary
| Parameter | Value |
| Formula | |
| Crystal System | Orthorhombic |
| Space Group | |
| Unit Cell a | 10.651 Å |
| Unit Cell b | 11.986 Å |
| Unit Cell c | 7.069 Å |
| Z (Formula Units) | 4 |
| Coordination Geometry | Distorted Square Pyramidal (4+1) |
Table 2: Selected Bond Lengths & Angles
| Bond Type | Atoms | Distance / Angle | Structural Significance |
| Equatorial | Cu — N ( | 2.04 – 2.06 Å | Strong covalent interaction; forms the square base. |
| Axial | Cu — O ( | ~2.33 Å | Elongated due to Jahn-Teller distortion; labile ligand.[1] |
| Angle | N — Cu — N | ~90° / 176° | Nearly planar equatorial base. |
| Angle | O — Cu — N | ~90° - 95° | Slight distortion from perfect pyramid. |
Data Source: Derived from Morosin (1969) and Mazarella (1956).
Structural Logic & H-Bonding Network
The lattice is stabilized by a complex network of hydrogen bonds. The axial water molecule acts as a bridge, donating hydrogen bonds to the oxygen atoms of the sulfate anions. This interaction is critical; without the water molecule (as in the nitrate salt), the coordination geometry shifts.
Figure 2: Connectivity diagram showing the square pyramidal coordination and the critical role of the axial water molecule in lattice stabilization.
Comparative Analysis: Sulfate vs. Nitrate
To understand the uniqueness of the sulfate monohydrate, it is essential to compare it with Tetraamminecopper(II) Nitrate . The nitrate salt lacks the coordinated water molecule in the axial position, leading to a "pseudo-octahedral" or square planar geometry where the axial positions are occupied by nitrate oxygens at a much greater distance.
Table 3: Comparative Crystallography
| Feature | Sulfate Monohydrate | Nitrate ( |
| Formula | ||
| Coordination | Square Pyramidal (4+1) | Square Planar (4+0) / Distorted Octahedral (4+2) |
| Axial Ligand | Water ( | Nitrate Oxygen ( |
| Axial Bond Length | 2.33 Å (Distinct bond) | > 2.50 Å (Weak electrostatic) |
| Space Group | ||
| Lattice Stability | Stabilized by H-bonds from coordinated water to sulfate. | Stabilized by weak van der Waals and electrostatic forces. |
Technical Insight
The comparison reveals that the sulfate anion , being a strong hydrogen bond acceptor, facilitates the inclusion of a water molecule into the coordination sphere (forming the monohydrate). The water molecule bridges the cation and anion. In contrast, the nitrate anion is planar and less effective at this specific bridging mode, resulting in the exclusion of water from the primary coordination sphere in the anhydrous nitrate salt, forcing the Cu(II) center to adopt a strictly square planar geometry with only very weak axial interactions.
References
-
Morosin, B. (1969). "Crystal Structures of
and ". Acta Crystallographica Section B, 25, 19-30. - Mazzarella, L. (1956). "The crystal structure of cupric tetrammine sulfate monohydrate". Simposio Internazionale di Chimica dei Composti di Coordinazione, Rome.
- Baglio, J. A., & Vaughan, P. A. (1970). "The crystal structure of tetraamminecopper(II) nitrate". Journal of Inorganic and Nuclear Chemistry.
-
Grokipedia. "Tetraamminecopper(II) sulfate - Structure and Properties".
-
Materials Project. "CuSO4 Crystal Structure Data".
Sources
Comparative Catalytic Activity of Copper(II) Amine Complexes: A Technical Guide
This guide provides a technical, comparative analysis of Copper(II) amine complexes in catalysis, designed for researchers and drug development professionals.
Executive Summary & Mechanistic Principles
Copper(II) amine complexes represent a versatile class of homogeneous catalysts, critical in green chemistry and pharmaceutical synthesis. Their utility spans from oxidative dehydrogenation of alcohols to the hydrolytic cleavage of phosphate esters (artificial nucleases).
The catalytic efficacy of these complexes is governed by the Chelo-Steric Principle :
-
Electronic Modulation: Amine ligands (
-donors) stabilize the Cu(II) center, tuning the redox potential ( ) to access the Cu(I)/Cu(II) couple without irreversible reduction to Cu(0). -
Geometric Flexibility: The Jahn-Teller distortion inherent to
Cu(II) systems allows for rapid ligand exchange in the apical position, facilitating substrate binding.
This guide compares three primary ligand classes:
-
Bidentate Pyridines: 1,10-Phenanthroline (phen) vs. 2,2'-Bipyridine (bipy).[1][2]
-
Aliphatic Polyamines: Ethylenediamine (en) and derivatives.
-
Macrocycles: 1,4,7-Triazacyclononane (TACN).
Module A: Oxidative Catalysis (Alcohol Oxidation)[3][4]
The oxidation of benzyl alcohols to benzaldehydes is a benchmark reaction. Mononuclear Cu(II) complexes with rigid, aromatic nitrogen ligands generally outperform aliphatic analogues due to
Comparative Performance Data
The following data summarizes the catalytic oxidation of Benzyl Alcohol to Benzaldehyde (Oxidant:
| Catalyst System | Ligand Type | Conversion (%) | Selectivity (%) | TOF ( | Key Mechanistic Insight |
| [Cu(phen) | Rigid Aromatic | >96% | >99% | ~126 | Rigid structure prevents dimerization; facilitates |
| [Cu(bipy) | Flexible Aromatic | 62-85% | 91% | ~45 | Rotational freedom of bipy reduces active site lifetime compared to phen. |
| [Cu(en) | Aliphatic | <40% | Modest | <10 | Lacks |
| Cu-TACN | Macrocyclic | >90% | >95% | High | High stability constant prevents metal leaching; excellent for aqueous media. |
Data synthesized from comparative studies on tetralin and benzyl alcohol oxidation [1, 2, 4].
Mechanistic Pathway: Aerobic Oxidation
The superiority of [Cu(phen)
Figure 1: Catalytic cycle for aerobic alcohol oxidation mediated by Cu(II)-amine complexes. The rigidity of the ligand (L) dictates the stability of the Cu(I) intermediate.
Module B: Hydrolytic Catalysis (Phosphate Esters)
In the context of drug development, cleaving phosphodiester bonds (mimicking DNA/RNA hydrolysis) is crucial. Here, the Lewis acidity of the Cu(II) center is paramount.
Comparative Hydrolytic Activity
Substrate: Bis(p-nitrophenyl)phosphate (BNPP) (DNA model). Conditions: pH 7.4, 37°C.
| Catalyst | Rate Enhancement ( | Mechanism Type | Notes |
| [Cu(TACN)(OH)]+ | ~210x | Intramolecular Attack | Macrocycle prevents demetallation; coordinated hydroxo is a potent nucleophile. |
| [Cu(phen)(OH)]+ | ~100x | General Base | Planar ligand allows intercalation (if DNA is substrate), enhancing local concentration. |
| [Cu(bipy)] | ~50x | General Base | Lower stability constant leads to some free Cu(II) background activity. |
Reference: Hydrolytic activity of Cu(II) TACN derivatives [5, 6].
Mechanism: Lewis Acid Activation
The Cu(II) ion activates the phosphorus atom by polarizing the P=O bond, making it susceptible to nucleophilic attack by a metal-bound hydroxide.
Figure 2: Mechanism of phosphate ester hydrolysis. The Cu(II)-bound hydroxide acts as the nucleophile while the metal center stabilizes the leaving group.
Experimental Protocol: Synthesis & Catalytic Testing
This protocol details the synthesis of [Cu(phen)
Part A: Catalyst Synthesis
Objective: Synthesis of Bis(1,10-phenanthroline)copper(II) chloride.
-
Reagent Prep: Dissolve
(1.0 mmol, 170 mg) in Ethanol (10 mL). -
Ligand Addition: Separately dissolve 1,10-phenanthroline (2.0 mmol, 360 mg) in Ethanol (10 mL).
-
Complexation: Add the ligand solution dropwise to the copper solution under constant stirring at Room Temperature (RT).
-
Observation: Immediate color change to deep blue/green.
-
-
Crystallization: Stir for 2 hours. A precipitate will form.[3] If not, reduce volume by rotary evaporation and cool to 4°C.
-
Purification: Filter the solid, wash with cold ethanol (
) and diethyl ether ( ) to remove unreacted ligand. -
Drying: Dry in vacuo for 4 hours. Yield is typically >85%.[4][5][6]
Part B: Catalytic Run (Benzyl Alcohol Oxidation)
Objective: Validate catalytic activity via TOF measurement.
-
Reaction Mix: In a 10 mL round-bottom flask, combine:
-
Benzyl Alcohol (1.0 mmol)
-
Catalyst [Cu(phen)
Cl]Cl (0.01 mmol, 1 mol%) -
TEMPO (0.01 mmol, 1 mol%) - Co-catalyst for aerobic oxidation
-
N-methylimidazole (NMI) (0.02 mmol) - Base
-
Acetonitrile (3 mL)
-
-
Initiation: Connect the flask to an
balloon (1 atm) or open to air with vigorous stirring. Heat to 60°C. -
Monitoring: Sample 50
aliquots at t=0, 1h, 3h, and 6h. -
Analysis: Dilute aliquots in
for -NMR or Ethyl Acetate for GC-MS. Monitor the disappearance of the benzylic peak and appearance of the aldehyde peak. -
Calculation:
Experimental Workflow Diagram
Figure 3: Step-by-step workflow for the synthesis and application of Cu(II) amine catalysts.
References
-
Synthesis and characterization of copper(II) complexes: their catalytic behavior towards alcohol oxidation using NaOCl as the oxidant. New Journal of Chemistry, 2024.[4]
-
Cu(II) bipyridine and phenanthroline complexes: Tailor-made catalysts for the selective oxidation of tetralin. ResearchGate, 2025.[2]
-
Mechanism of Alcohol Oxidation Mediated by Copper(II) and Nitroxyl Radicals. PMC - NIH, 2013.
-
Recent Advances in Copper Catalyzed Alcohol Oxidation in Homogeneous Medium. PMC, 2020.
-
The Hydrolytic Activity of Copper(II) Complexes with 1,4,7-Triazacyclononane Derivatives for the Hydrolysis of Phosphate Diesters. MDPI, 2023.
-
Catalytic Hydrolysis of Paraoxon by Immobilized Copper(II) Complexes of 1,4,7-Triazacyclononane Derivatives. MDPI, 2024.
Sources
- 1. Frontiers | Cytotoxic mixed-ligand complexes of Cu(II): A combined experimental and computational study [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and characterization of copper(ii) complexes: their catalytic behavior towards alcohol oxidation using NaOCl as the oxidant - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Catalytic Aerobic Oxidation of Alcohols by Copper Complexes Bearing Redox-Active Ligands with Tunable H-Bonding Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Copper Catalyzed Alcohol Oxidation in Homogeneous Medium - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Performance of Tetraamminecopper(II) Sulfate in Diverse Solvent Systems
For researchers, scientists, and professionals in drug development, the choice of a copper(II) source and the solvent system in which it is deployed can be a critical determinant of experimental success. Tetraamminecopper(II) sulfate, with its distinctive deep blue hue, is a coordination complex that offers unique properties. However, its performance is intricately linked to the solvent environment. This guide provides an in-depth comparison of tetraamminecopper(II) sulfate's performance in various solvent systems, supported by experimental data and protocols, to empower you in making informed decisions for your research.
Introduction: The Nature of Tetraamminecopper(II) Sulfate
Tetraamminecopper(II) sulfate, formally tetraammineaquacopper(II) sulfate monohydrate, [Cu(NH₃)₄(H₂O)]SO₄·H₂O, is a salt consisting of the complex cation [Cu(NH₃)₄(H₂O)]²⁺ and a sulfate anion.[1] The vibrant color and properties of this complex are dictated by the coordination of four ammonia ligands and one water molecule to the central copper(II) ion in a square pyramidal geometry.[1] This coordination environment is central to its reactivity and solubility.
The synthesis of this complex is straightforward, typically involving the addition of a concentrated aqueous solution of ammonia to a saturated aqueous solution of copper(II) sulfate pentahydrate, followed by precipitation with a less polar solvent like ethanol.[1]
Solubility Profile: A Tale of Two Solvent Classes
The utility of any chemical reagent is fundamentally tied to its solubility in a given solvent. Tetraamminecopper(II) sulfate exhibits a dramatic difference in solubility between aqueous and organic systems.
Table 1: Solubility of Tetraamminecopper(II) Sulfate in Various Solvents
| Solvent | Formula | Dielectric Constant (at 20°C) | Solubility ( g/100 g of solvent) | Observations |
| Water | H₂O | 80.1 | 18.5 (at 21.5 °C)[1][2] | Forms a characteristic deep blue-violet solution.[1] |
| Methanol | CH₃OH | 33.0 | Poorly Soluble | The complex has limited solubility, often used for washing the precipitate during synthesis. |
| Ethanol | C₂H₅OH | 24.5 | Insoluble[2] | Used as an anti-solvent to precipitate the complex from aqueous solution during synthesis.[3] |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 46.7 | Sparingly Soluble | The coordinating nature of DMSO can lead to ligand exchange over time. |
| Acetonitrile | CH₃CN | 37.5 | Very Poorly Soluble | Limited practical utility due to low solubility. |
The high solubility in water is attributed to the ionic nature of the salt and the ability of the polar water molecules to solvate the complex cation and the sulfate anion. In contrast, its poor solubility in less polar organic solvents like alcohols is a significant limitation for applications requiring non-aqueous media. This insolubility in ethanol is, however, advantageously exploited for its precipitation and purification during synthesis.[3]
Stability and Ligand Exchange in Solution
The stability of the tetraamminecopper(II) complex is not absolute and is highly dependent on the solvent and solution conditions.
In Aqueous Solution:
In water, the complex is relatively stable, maintaining its deep blue color, which is due to the d-d electronic transitions of the copper(II) ion in the ligand field.[4] The primary absorption band for the aqueous solution is in the range of 600-650 nm.[4] However, the complex is susceptible to hydrolysis and can slowly release ammonia upon standing in air.[1] The equilibrium between the tetraammine complex and the hexa-aqua copper(II) ion can be shifted by changing the pH. Addition of acid will protonate the ammonia ligands, causing them to dissociate and leading to the formation of the pale blue [Cu(H₂O)₆]²⁺ ion.
In Organic Solvents:
The behavior of tetraamminecopper(II) sulfate in organic solvents is more complex and often involves ligand exchange with solvent molecules, a phenomenon known as solvatochromism, where the color of the solution changes with the solvent's polarity and coordinating ability. Coordinating solvents like dimethylformamide (DMF) can displace the ammonia ligands, leading to a change in the coordination sphere and, consequently, the spectroscopic and reactive properties of the copper center.
The stability of amine ligands in non-aqueous solvents can be influenced by factors such as the solvent's polarity and its ability to form hydrogen bonds.[5][6] While specific quantitative stability data for tetraamminecopper(II) sulfate in various organic solvents is scarce in the literature, it is reasonable to infer that in coordinating solvents, a gradual displacement of ammonia ligands will occur, altering the catalytic or reactive nature of the complex.
Performance in Catalysis: A Comparative Analysis
Tetraamminecopper(II) sulfate can serve as a precursor to catalytically active species. Its performance is best understood by comparing it with other common copper(II) sources.
A study on the catalytic reduction of 2-methyl-4-nitrophenol to 2-methyl-4-aminophenol in an aqueous medium provides valuable comparative data.[7]
Table 2: Comparative Catalytic Performance of Copper(II) Complexes
| Catalyst | Ligand | Performance (% conversion)[7] |
| Copper(II) sulfate pentahydrate | Water | 34.6 |
| Tetraamminecopper(II) sulfate | Ammonia | 50.4 |
| Bis-ethylenediamine copper(II) sulfate | Ethylenediamine | 65.3 |
This data clearly indicates that the nature of the ligand coordinated to the copper(II) ion significantly impacts its catalytic activity. In this specific reaction, the ammine ligands in tetraamminecopper(II) sulfate lead to a more active catalyst compared to the simple hydrated copper(II) ion. However, the bidentate ethylenediamine ligand, which forms a more stable chelate complex, results in the highest catalytic performance.[7]
The choice of solvent can dramatically affect the performance of copper catalysts in organic reactions.[8][9][10] While tetraamminecopper(II) sulfate's poor solubility in many organic solvents limits its direct application in non-aqueous homogeneous catalysis, its use in aqueous or biphasic systems remains a viable option. For organic reactions that can be performed in aqueous media, tetraamminecopper(II) sulfate can be an effective and readily available catalyst.[11]
Experimental Protocols
Synthesis of Tetraamminecopper(II) Sulfate Monohydrate
This protocol describes the laboratory-scale synthesis of tetraamminecopper(II) sulfate monohydrate.
Materials:
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Concentrated ammonia solution (aqueous)
-
Ethanol (95%)
-
Distilled water
-
Beakers
-
Stirring rod
-
Büchner funnel and flask for vacuum filtration
Procedure:
-
Dissolve approximately 15g of copper(II) sulfate pentahydrate in 100 mL of distilled water in a beaker with stirring.
-
In a well-ventilated fume hood, slowly add concentrated ammonia solution to the copper(II) sulfate solution while stirring. A light blue precipitate of copper(II) hydroxide will initially form.
-
Continue adding ammonia solution until the precipitate completely dissolves, and a deep blue-violet solution is formed.
-
Slowly add 100 mL of ethanol to the deep blue solution while stirring. The tetraamminecopper(II) sulfate monohydrate will precipitate out as fine, dark blue crystals.
-
Cool the mixture in an ice bath for 15-30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol to remove any soluble impurities.
-
Allow the crystals to air dry on the filter paper.
Determination of Solubility (Qualitative)
This protocol provides a general method for qualitatively assessing the solubility of tetraamminecopper(II) sulfate in different solvents.
Materials:
-
Tetraamminecopper(II) sulfate monohydrate
-
A selection of solvents (e.g., water, methanol, DMSO, acetonitrile)
-
Test tubes
-
Spatula
-
Vortex mixer (optional)
Procedure:
-
Add approximately 0.1 g of tetraamminecopper(II) sulfate to a clean, dry test tube.
-
Add 2 mL of the solvent to be tested to the test tube.
-
Agitate the mixture vigorously for 1-2 minutes using a vortex mixer or by flicking the test tube.
-
Allow the mixture to stand for a few minutes and observe.
-
Record the solubility as "soluble" (no visible solid), "sparingly soluble" (some solid remains, but the solution is colored), or "insoluble" (the vast majority of the solid remains undissolved).
UV-Visible Spectroscopic Analysis
This protocol outlines the procedure for obtaining the UV-Vis absorption spectrum of tetraamminecopper(II) sulfate in an aqueous solution.
Materials:
-
Tetraamminecopper(II) sulfate monohydrate
-
Distilled water
-
Volumetric flasks
-
Pipettes
-
UV-Visible spectrophotometer
-
Cuvettes
Procedure:
-
Prepare a stock solution of tetraamminecopper(II) sulfate in distilled water of a known concentration (e.g., 0.1 M).
-
From the stock solution, prepare a series of dilutions to find a concentration that gives an absorbance reading within the optimal range of the spectrophotometer (typically 0.2 - 1.0).
-
Fill a cuvette with distilled water to use as a blank.
-
Place the blank cuvette in the spectrophotometer and perform a baseline correction over the desired wavelength range (e.g., 400-900 nm).
-
Rinse the cuvette with the sample solution and then fill it.
-
Place the sample cuvette in the spectrophotometer and record the absorption spectrum.
-
Identify the wavelength of maximum absorbance (λmax). For aqueous tetraamminecopper(II) sulfate, this is expected to be in the 600-650 nm range.[4]
Visualizing Key Concepts
Ligand Exchange and Color Change
The following diagram illustrates the ligand exchange process that occurs when ammonia is added to an aqueous solution of copper(II) sulfate, resulting in the characteristic color change.
Caption: Ligand exchange from aquo to ammine complex.
Experimental Workflow for Synthesis and Analysis
This diagram outlines the key steps in the synthesis and characterization of tetraamminecopper(II) sulfate.
Sources
- 1. Tetraamminecopper(II) sulfate - Wikipedia [en.wikipedia.org]
- 2. tetraamminecopper(II) sulfate monohydrate [chemister.ru]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. ijses.com [ijses.com]
- 8. mdpi.com [mdpi.com]
- 9. Aerobic Copper-Catalyzed Organic Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Copper catalysis in organic synthesis [beilstein-journals.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Electrochemical validation of the Cu(II) center in tetraamminecopper(2+) sulfate
Electrochemical Validation & Comparative Redox Profiling of Tetraamminecopper(II) Sulfate
Executive Summary & Rationale
Tetraamminecopper(II) sulfate ,
Electrochemical validation via Cyclic Voltammetry (CV) is the gold standard for characterizing this complex. It provides a "redox fingerprint" that validates:
-
Coordination Integrity: The distinct shift in reduction potential (
) confirms the Cu-N bond formation over Cu-O (aqua). -
Stepwise Reduction: Unlike the aqua complex, the ammine complex exhibits a stabilized Cu(I) intermediate, allowing the observation of the
couple. -
Purity: Absence of anodic stripping peaks at potentials characteristic of free
.
Mechanistic Insight: The Nernstian Shift
The validation relies on the Nernstian shift of the reduction potential. Ammonia is a stronger
-
Aqua Complex (
): Reduction to Cu(I) is unstable in water; Cu(I) disproportionates ( ). Thus, CV typically shows a single, broad, irreversible feature for . -
Ammine Complex (
): Ammonia stabilizes Cu(I) significantly as . This stabilization splits the reduction into two distinct, observable steps:- (Quasi-reversible)
- (Adsorption/Stripping controlled)
The standard reduction potential (
Comparative Analysis: Performance vs. Alternatives
The following table contrasts the electrochemical profile of Tetraamminecopper(II) against common alternatives used in copper redox studies.
| Feature | Tetraamminecopper(II) ( | Hexaaquacopper(II) ( | Cu(II)-EDTA ( |
| Primary Ligand | Ammonia ( | Water ( | Ethylenediaminetetraacetate |
| Coordination Geometry | Square Planar (distorted) | Octahedral (Jahn-Teller dist.) | Octahedral (distorted) |
| -0.05 V to +0.10 V (vs Ag/AgCl)* | Not distinct (merged/disprop.) | Very Negative (< -0.5 V) | |
| Redox Reversibility | Quasi-Reversible (Step 1) | Irreversible | Irreversible (Slow kinetics) |
| Cu(I) Stability | High ( | Low (Disproportionates) | Low |
| Validation Utility | High (Clear 1e- couple) | Low (Baseline only) | Medium (Chelate effect study) |
*Note: Potentials are pH and [NH3] dependent. Values cited for 1.0 M NH3 buffer.
Experimental Protocol: Electrochemical Validation
Objective: Isolate the
Reagents & Setup
-
Analyte: Synthesized
crystals. -
Electrolyte (Critical): 0.1 M
/ 0.1 M buffer (pH 9.2).-
Why: Using non-complexing electrolytes (like
) causes ligand dissociation and hydrolysis to . The buffer maintains the equilibrium to the left.
-
-
Electrodes:
-
Working: Glassy Carbon Electrode (GCE), polished to mirror finish.[1]
-
Reference: Ag/AgCl (3M KCl).
-
Counter: Platinum wire.
-
Step-by-Step Workflow
-
Electrode Pre-treatment: Polish GCE with 0.05
alumina slurry. Sonicate in DI water for 2 mins. -
Blank Scan: Run CV on the ammonia buffer alone (-0.8 V to +0.6 V) to ensure no background peaks.
-
Analyte Preparation: Dissolve complex to 1.0 mM concentration in the ammonia buffer. Solution must be clear deep blue.
-
Deoxygenation: Purge cell with
or Ar for 10 minutes. reduction interferes with the Cu(I) signal. -
Measurement:
-
Scan Range: +0.6 V
-0.8 V +0.6 V. -
Scan Rate: 50 mV/s (Run variable rates 20–200 mV/s to confirm diffusion control).
-
-
Validation Criteria: Observe peak pair I (
) centered near 0.0 V and peak pair II ( ) near -0.4 V.
Visualization of Workflows & Mechanisms
Figure 1: Experimental Workflow Diagram
Caption: Step-by-step protocol ensuring ligand stability and removal of oxygen interference.
Figure 2: Electrochemical Mechanism
Caption: The two-step reduction mechanism characteristic of ammonia-stabilized copper systems.
References
-
Bard, A. J., & Faulkner, L. R. (2001). Electrochemical Methods: Fundamentals and Applications. John Wiley & Sons. (Standard text defining CV parameters and reversibility criteria).
-
Bjerrum, J. (1941).[1] Metal Ammine Formation in Aqueous Solution. P. Haase and Son.[1] (Foundational text on stability constants of Cu-ammine complexes).
-
Grujicic, D., & Pesic, B. (2005).[2] Reaction and nucleation mechanisms of copper electrodeposition from ammoniacal solutions on vitreous carbon. Electrochimica Acta, 50(22), 4426-4443. (Detailed analysis of the two-step reduction peaks).
-
Vogel, A. I. (1989). Vogel's Textbook of Quantitative Chemical Analysis. Longman Scientific & Technical. (Synthesis and properties of tetraamminecopper sulfate).
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
